Rentiapril racemate
Description
Properties
IUPAC Name |
2-(2-hydroxyphenyl)-3-(3-sulfanylpropanoyl)-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4S2/c15-10-4-2-1-3-8(10)12-14(11(16)5-6-19)9(7-20-12)13(17)18/h1-4,9,12,15,19H,5-7H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHDUMDXSRLRBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(S1)C2=CC=CC=C2O)C(=O)CCS)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10868597 | |
| Record name | 2-(2-Hydroxyphenyl)-3-(3-sulfanylpropanoyl)-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10868597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72679-47-1 | |
| Record name | Rentiapril | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072679471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of Rentiapril Racemate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rentiapril is a potent, orally active inhibitor of the angiotensin-converting enzyme (ACE), belonging to the sulfhydryl-containing class of ACE inhibitors.[1] By competitively binding to and inhibiting ACE, rentiapril blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1] This mechanism of action results in vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure, making it an effective antihypertensive agent.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of rentiapril racemate, intended to support research, development, and formulation activities.
While extensive experimental data for this compound is not widely available in the public domain, this guide compiles the available computed data for rentiapril and presents experimental data for captopril, a structurally related and well-characterized sulfhydryl-containing ACE inhibitor, as a representative example.
Chemical and Physical Properties
The fundamental chemical and physical properties of a drug substance are critical for its development, formulation, and understanding of its biological activity.
This compound: Computed and General Properties
This compound is the racemic mixture of the (2R,4R) and (2S,4S) enantiomers of 2-(2-hydroxyphenyl)-3-(3-sulfanylpropanoyl)thiazolidine-4-carboxylic acid. The (2R,4R) enantiomer is the active form.[2]
| Property | Value | Source |
| IUPAC Name | (2RS,4RS)-2-(2-hydroxyphenyl)-3-(3-sulfanylpropanoyl)-1,3-thiazolidine-4-carboxylic acid | - |
| Synonyms | SA-446 racemate | [3] |
| CAS Number | 72679-47-1 | [4] |
| Chemical Formula | C₁₃H₁₅NO₄S₂ | [2] |
| Molecular Weight | 313.4 g/mol | [2] |
| Appearance | White to off-white solid | [5] |
| Solubility | Soluble in DMSO | [6] |
| Computed logP | 1.3 | [2] |
| Computed Boiling Point | 553.7 °C | [4] |
Captopril: Representative Experimental Physicochemical Properties
Captopril, another sulfhydryl-containing ACE inhibitor, provides a useful reference for the expected physicochemical properties of rentiapril.
| Property | Experimental Value | Source |
| Melting Point | 104-108 °C | [7] |
| pKa₁ (Carboxyl) | 3.7 | [1][8] |
| pKa₂ (Thiol) | 9.8 | [1][8] |
| logP (octanol/water) | 0.34 | [1] |
| Aqueous Solubility | Approx. 160 mg/mL | [1][9] |
Spectral Data
-
¹H NMR: The proton NMR spectrum of rentiapril would be complex due to the presence of multiple chiral centers and diastereotopic protons. Key signals would include aromatic protons from the hydroxyphenyl group, methine protons of the thiazolidine ring, and methylene protons of the propanoyl and thiazolidine moieties. The thiol proton would likely appear as a broad singlet.
-
FT-IR: The infrared spectrum would show characteristic absorption bands for the O-H stretch of the carboxylic acid and phenol, the S-H stretch of the thiol, the C=O stretch of the carboxylic acid and amide, and C-N and C-S stretching vibrations. For captopril, characteristic peaks are observed around 2980 cm⁻¹ (-OH), 2565 cm⁻¹ (-SH), 1750 cm⁻¹ (C=O of carboxylic acid), and 1590 cm⁻¹ (C=O of amide).[10]
-
Mass Spectrometry: The mass spectrum of rentiapril would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve cleavage of the amide bond and loss of the sulfanylpropanoyl side chain. For captopril, electrospray ionization in positive mode (ES+) shows a parent ion at m/z 218.1.
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are essential for reproducibility and regulatory purposes. The following are generalized protocols applicable to sulfhydryl-containing compounds like this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Methodology:
-
A small amount of the finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point) are recorded as the melting range.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constants (pKa) of the ionizable groups (carboxylic acid and thiol).
Methodology:
-
A precisely weighed amount of this compound is dissolved in a known volume of deionized water or a suitable co-solvent system.
-
The solution is placed in a thermostatted vessel at a constant temperature (e.g., 25 °C).
-
A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.
-
The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
A titration curve of pH versus the volume of titrant added is plotted.
-
The pKa values are determined from the half-equivalence points on the titration curve, where half of the acidic functional group has been neutralized. For a molecule with multiple pKa values, specialized software can be used to fit the titration data and determine the individual constants.
logP Determination (Shake-Flask Method)
Objective: To determine the partition coefficient of the compound between n-octanol and water, representing its lipophilicity.
Methodology:
-
Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4 to determine logD) are pre-saturated with each other by vigorous mixing, followed by separation.
-
A known amount of this compound is dissolved in the aqueous or octanol phase.
-
The two phases are combined in a flask and shaken vigorously for a set period (e.g., 24 hours) to allow for equilibrium to be reached.
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
The concentration of this compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
logP is the base-10 logarithm of the partition coefficient.
Aqueous Solubility Determination (Equilibrium Solubility Method)
Objective: To determine the maximum concentration of the compound that can dissolve in an aqueous medium at a specific temperature.
Methodology:
-
An excess amount of solid this compound is added to a known volume of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.
-
The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
The suspension is then filtered to remove the undissolved solid.
-
The concentration of the dissolved this compound in the filtrate is quantified using a validated analytical method, such as HPLC-UV.
-
The determined concentration represents the equilibrium solubility of the compound under the specified conditions.
Signaling Pathways and Experimental Workflows
Renin-Angiotensin System (RAS) Signaling Pathway
Rentiapril exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE) within the Renin-Angiotensin System. The following diagram illustrates this critical signaling cascade.
Caption: The Renin-Angiotensin System and the inhibitory action of Rentiapril on ACE.
Experimental Workflow for ACE Inhibitor Activity Assay
The following diagram outlines a typical in vitro experimental workflow to determine the inhibitory activity of a compound like rentiapril on the Angiotensin-Converting Enzyme.
Caption: A generalized workflow for determining the IC₅₀ of an ACE inhibitor.
Conclusion
This technical guide provides a summary of the available physicochemical information for this compound. While specific experimental data for rentiapril itself is limited, the provided data for the structurally similar ACE inhibitor captopril, along with generalized experimental protocols, offers a valuable resource for researchers and drug development professionals. The included diagrams of the Renin-Angiotensin System and a typical ACE inhibitor assay workflow further support the understanding of rentiapril's mechanism of action and its evaluation. Further experimental characterization of this compound is warranted to provide a more complete physicochemical profile.
References
- 1. Captopril | C9H15NO3S | CID 44093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fentiapril | C13H15NO4S2 | CID 71244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 72679-47-1 | XCA67947 | Biosynth [biosynth.com]
- 5. chembk.com [chembk.com]
- 6. glpbio.com [glpbio.com]
- 7. chembk.com [chembk.com]
- 8. Page loading... [guidechem.com]
- 9. uspharmacist.com [uspharmacist.com]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis of Rentiapril Racemate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a viable synthetic pathway for the preparation of Rentiapril racemate, an angiotensin-converting enzyme (ACE) inhibitor. The described methodology is based on established chemical transformations and provides a step-by-step protocol for the synthesis of the target molecule. This document is intended for an audience with a professional background in synthetic organic chemistry.
Overview of the Synthetic Strategy
The synthesis of this compound can be achieved through a convergent approach. The key steps involve the formation of a thiazolidine ring system, followed by an acylation reaction with a protected mercaptopropionic acid derivative, and a final deprotection step to yield the active pharmaceutical ingredient.
The overall synthetic transformation is depicted below:
The Biological Activity of Rentiapril Racemate: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rentiapril is a potent, orally active inhibitor of the angiotensin-converting enzyme (ACE), belonging to the sulfhydryl-containing class of antihypertensive agents. This document provides a comprehensive overview of the biological activity of Rentiapril, with a focus on its racemic form. It details its mechanism of action within the renin-angiotensin-aldosterone system (RAAS), presents available quantitative and comparative data on its efficacy, outlines typical experimental protocols for assessing its activity, and visualizes key pathways and workflows relevant to its study. While specific quantitative data for the racemate is limited in publicly available literature, this guide synthesizes the existing knowledge on Rentiapril's potent ACE inhibitory effects.
Introduction
Rentiapril, chemically identified as (2R,4R)-2-(2-hydroxyphenyl)-3-(3-sulfanylpropanoyl)-1,3-thiazolidine-4-carboxylic acid, is a third-generation ACE inhibitor.[1] Like other drugs in its class, Rentiapril exerts its therapeutic effect by blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1] This modulation of the renin-angiotensin-aldosterone system (RAAS) leads to vasodilation and a subsequent reduction in blood pressure.[1] While the specific (2R,4R) stereoisomer is recognized for its high activity, Rentiapril has also been available as a racemate.[2] This whitepaper will explore the known biological activities of Rentiapril, addressing both its general pharmacological profile and the specific implications of its stereochemistry where information is available.
Mechanism of Action
Rentiapril's primary mechanism of action is the competitive inhibition of the angiotensin-converting enzyme (ACE).[1] ACE is a key zinc-containing metalloproteinase in the renin-angiotensin-aldosterone system (RAAS).
The inhibition of ACE by Rentiapril leads to two primary physiological effects:
-
Decreased Angiotensin II Production: By blocking the conversion of the inactive decapeptide angiotensin I to the highly active octapeptide angiotensin II, Rentiapril mitigates the potent vasoconstrictive effects of angiotensin II.[1] This leads to the relaxation of vascular smooth muscle and a decrease in total peripheral resistance, thereby lowering blood pressure.
-
Increased Bradykinin Levels: ACE is also responsible for the degradation of bradykinin, a potent vasodilator. By inhibiting ACE, Rentiapril allows for the accumulation of bradykinin, which further contributes to its antihypertensive effect through vasodilation.
The sulfhydryl group in the structure of Rentiapril is crucial for its potent inhibitory activity, as it chelates the zinc ion within the active site of the ACE enzyme.
Quantitative and Comparative Data
Table 1: Comparative Antihypertensive Efficacy of Rentiapril
| Drug | Patient Population | Key Findings |
| Rentiapril | Renovascular Hypertension | Inhibited ACE activity more strongly and for a longer duration than captopril and alacepril. Produced a quicker and more sustained reduction in blood pressure.[3] |
| Captopril | Renovascular Hypertension | Less potent and shorter duration of ACE inhibition compared to Rentiapril.[3] |
| Alacepril | Renovascular Hypertension | Less potent and shorter duration of ACE inhibition compared to Rentiapril.[3] |
Table 2: Preclinical Toxicity Data for Rentiapril in Rats (3-Month Oral Administration)
| Parameter | Dose | Observation |
| No-Observed-Adverse-Effect Level (NOAEL) | 30 mg/kg (female), 125 mg/kg (male) | No significant toxicological effects observed.[4] |
| High Dose Effects | 500 and 1000 mg/kg | Low body weight gain, increased water intake and urine volume, increased serum BUN, and renal histopathological changes.[4] |
| Maximum Tolerated Dose | 1000 mg/kg | Caused low food consumption and mortality in some animals.[4] |
It is important to note that direct comparisons of the racemate versus individual enantiomers of Rentiapril are not available in the reviewed scientific literature. The potent activity is attributed to the (2R,4R)-stereoisomer.
Experimental Protocols
The following protocols are representative of the methodologies used to assess the biological activity of ACE inhibitors like Rentiapril.
In Vitro ACE Inhibition Assay (Spectrophotometric Method)
This assay determines the ability of a compound to inhibit the activity of ACE in vitro.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL) as substrate
-
Borate buffer (pH 8.3)
-
Rentiapril racemate (or other test compounds)
-
Ethyl acetate
-
Spectrophotometer
Procedure:
-
Prepare a solution of ACE in borate buffer.
-
Prepare various concentrations of this compound.
-
In a reaction tube, pre-incubate the ACE solution with the Rentiapril solution (or buffer for control) for 10 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the HHL substrate solution and incubate for 30-60 minutes at 37°C.
-
Stop the reaction by adding 1 M HCl.
-
Extract the hippuric acid (HA) produced from the hydrolysis of HHL with ethyl acetate.
-
Evaporate the ethyl acetate and redissolve the HA in a suitable buffer.
-
Measure the absorbance of the HA at a specific wavelength (e.g., 228 nm) using a spectrophotometer.
-
Calculate the percentage of ACE inhibition for each concentration of Rentiapril.
-
Determine the IC50 value, which is the concentration of Rentiapril that inhibits 50% of the ACE activity.
In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
This protocol assesses the blood pressure-lowering effect of Rentiapril in a relevant animal model of hypertension.
Materials:
-
Spontaneously Hypertensive Rats (SHR)
-
This compound
-
Vehicle (e.g., saline or distilled water)
-
Blood pressure monitoring system (e.g., tail-cuff method or telemetry)
Procedure:
-
Acclimatize the SHR to the laboratory conditions and blood pressure measurement procedures.
-
Record baseline systolic and diastolic blood pressure and heart rate for each animal.
-
Administer this compound orally at various doses to different groups of SHR. A control group receives the vehicle only.
-
Measure blood pressure and heart rate at multiple time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
Plot the change in blood pressure from baseline over time for each dose group.
-
Analyze the data to determine the dose-dependent antihypertensive effect of Rentiapril, including the peak effect and duration of action.
Signaling Pathways and Experimental Workflows
Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway
The following diagram illustrates the central role of ACE in the RAAS and the mechanism of action of Rentiapril.
Caption: Mechanism of Rentiapril in the RAAS pathway.
Experimental Workflow for ACE Inhibitor Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of a potential ACE inhibitor like Rentiapril.
Caption: Preclinical evaluation workflow for ACE inhibitors.
Conclusion
Rentiapril is a potent angiotensin-converting enzyme inhibitor with demonstrated antihypertensive activity. Its mechanism of action is well-characterized within the renin-angiotensin-aldosterone system. While quantitative data, particularly the IC50 value and a direct comparison of the racemate versus its enantiomers, are not extensively available in public literature, comparative studies confirm its high potency and long duration of action relative to other ACE inhibitors. The provided experimental protocols and workflow diagrams offer a framework for the continued investigation and understanding of Rentiapril and other novel ACE inhibitors. Further research to elucidate the specific pharmacological profile of the this compound would be beneficial for a more complete understanding of its biological activity.
References
- 1. Effects of the angiotensin converting enzyme inhibitors captopril, rentiapril, and alacepril in patients with essential and renovascular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fentiapril | C13H15NO4S2 | CID 71244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General pharmacological properties of the potent angiotensin converting enzyme inhibitor rentiapril - PubMed [pubmed.ncbi.nlm.nih.gov]
Rentiapril Racemate: A Comprehensive Technical Guide on its Pharmacology and Toxicology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rentiapril is a potent, orally active angiotensin-converting enzyme (ACE) inhibitor.[1][2] This technical guide provides an in-depth overview of the pharmacology and toxicology of Rentiapril racemate. Rentiapril exerts its antihypertensive effects by competitively inhibiting the angiotensin-converting enzyme, a key component of the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation and a reduction in aldosterone secretion.[2] This document summarizes the available quantitative data on its toxicological profile, outlines detailed experimental methodologies for key toxicological studies, and visualizes its mechanism of action and experimental workflows through signaling pathway and flowchart diagrams. While comprehensive data on the pharmacokinetics and pharmacodynamics of this compound are limited in publicly available literature, this guide consolidates the existing knowledge to support further research and development.
Introduction
Rentiapril is a sulfhydryl-containing angiotensin-converting enzyme (ACE) inhibitor with antihypertensive properties.[2] As a competitive inhibitor of ACE, Rentiapril prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[2] This inhibition leads to vasodilation, reduced secretion of aldosterone, and consequently, a decrease in blood pressure.[2] This guide focuses on the racemic mixture of Rentiapril, providing a detailed examination of its pharmacological and toxicological characteristics for researchers and drug development professionals.
Pharmacology
Mechanism of Action
Rentiapril's primary pharmacological effect is the inhibition of the angiotensin-converting enzyme (ACE).[2] ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure. By inhibiting ACE, Rentiapril blocks the conversion of angiotensin I to angiotensin II.[2] Angiotensin II has several physiological effects that increase blood pressure, including:
-
Vasoconstriction: Angiotensin II is a potent vasoconstrictor, directly increasing peripheral resistance.
-
Aldosterone Secretion: It stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys, increasing blood volume.
-
Sympathetic Nervous System Activation: Angiotensin II enhances the release of norepinephrine from sympathetic nerves, further contributing to vasoconstriction and increased cardiac output.
By reducing the levels of angiotensin II, Rentiapril leads to vasodilation of arteries and veins, decreased aldosterone secretion, and a subsequent reduction in blood pressure.[2]
Pharmacokinetics
Pharmacodynamics
A specific IC50 value for Rentiapril's inhibition of angiotensin-converting enzyme is not available in the reviewed literature. However, it is described as a potent ACE inhibitor.[2] Clinical studies have shown that Rentiapril inhibits angiotensin-converting enzyme activity more strongly and for longer periods compared to captopril and alacepril.[4] In patients with renovascular hypertension, Rentiapril produced a quicker and more sustained reduction in blood pressure compared to the other two ACE inhibitors.[4]
Toxicology
A three-month oral toxicity study of Rentiapril was conducted in Sprague-Dawley rats.[1] The study aimed to determine the no-effect dose and characterize the toxicological profile of the compound upon repeated administration.
Sub-chronic Oral Toxicity in Rats
Experimental Protocol:
The following is a generalized protocol for a 90-day oral toxicity study in rodents, based on OECD Guideline 408, as a specific detailed protocol for the Rentiapril study was not available.
Key Findings:
The study revealed dose-dependent toxic effects, with the kidneys being a primary target organ.[1]
Table 1: Summary of Toxicological Findings in a 3-Month Rat Study
| Dose Group (mg/kg/day) | Sex | Key Observations |
| 30 | Female | No-effect dose.[1] |
| 125 | Male | No-effect dose.[1] |
| 125 | Female | Mild changes in proximal tubules.[1] |
| 500 | Male & Female | Low body weight gain, increased water intake, increased urine volume, increased serum BUN, decreased erythrocytic parameters, increased kidney weight. Renal changes including proximal tubular degeneration, juxtaglomerular cell hyperplasia, and interstitial cell infiltration.[1] |
| 1000 | Male & Female | Similar to 500 mg/kg group but more severe. Low food consumption, death of some animals with signs of bloody feces and anemia. Gastrointestinal hemorrhagic erosion/ulcer, decreased bone marrow erythropoiesis, and hepatocytic vacuolar degeneration in deceased animals.[1] |
Clinical Efficacy and Safety
Efficacy in Hypertension
A clinical study involving patients with renovascular hypertension and essential hypertension compared the effects of Rentiapril with captopril and alacepril.[4] The dose of each drug was equivalent to 50 mg of captopril.[4] In patients with renovascular hypertension, Rentiapril demonstrated a more rapid and prolonged blood pressure-lowering effect compared to captopril and alacepril.[4]
Adverse Effects
Specific adverse effect data for this compound from large-scale clinical trials are not available in the reviewed literature. As a class, ACE inhibitors are associated with adverse effects such as cough, hypotension, hyperkalemia, and angioedema.
Stereoselectivity
There is no specific information available in the public domain regarding the stereoselective pharmacology and toxicology of Rentiapril's enantiomers. For many chiral drugs, the different enantiomers can exhibit distinct pharmacokinetic and pharmacodynamic properties. One enantiomer may be pharmacologically active, while the other may be inactive or contribute to adverse effects. The lack of data on the individual enantiomers of Rentiapril represents a significant knowledge gap.
Conclusion
This compound is a potent ACE inhibitor with demonstrated efficacy in reducing blood pressure, particularly in renovascular hypertension.[4] Toxicological studies in rats have identified the kidney as a target organ at high doses and established no-effect dose levels.[1] However, a comprehensive understanding of its pharmacology and toxicology is limited by the lack of publicly available quantitative data on its pharmacokinetics, a specific IC50 value, and the differential effects of its enantiomers. Further research is warranted to fully characterize the profile of this compound and its individual stereoisomers to support its potential clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fentiapril | C13H15NO4S2 | CID 71244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of angiotensin converting enzyme (ACE) inhibitors in renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Short-term toxicity – 90-day oral (rodent) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
An In-depth Technical Guide on the Discovery and History of Rentiapril Racemate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rentiapril is a potent, orally active inhibitor of the angiotensin-converting enzyme (ACE). Developed by Santen Pharmaceutical Co., Ltd., it was investigated for its antihypertensive properties. As a competitive inhibitor of ACE, Rentiapril prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, thereby inducing vasodilation and exerting its antihypertensive effect. Despite showing promise in early clinical studies, its development was ultimately discontinued. This guide provides a comprehensive overview of the discovery, history, mechanism of action, and available scientific data on Rentiapril racemate.
Discovery and History
Rentiapril was developed by the Japanese pharmaceutical company Santen Pharmaceutical Co., Ltd. While the precise timeline of its discovery and the individual scientists involved are not extensively documented in publicly available literature, its development as an ACE inhibitor places it within the broader wave of research into this class of antihypertensive agents that followed the discovery of captopril. The development of Rentiapril has since been discontinued.
Mechanism of Action
Rentiapril functions as a competitive inhibitor of the angiotensin-converting enzyme (ACE).[1] ACE is a key component of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure.
The primary mechanism of action involves the following steps:
-
Inhibition of Angiotensin II Formation: Rentiapril competitively binds to the active site of ACE, preventing it from converting angiotensin I, a relatively inactive decapeptide, into angiotensin II, a potent octapeptide vasoconstrictor.[1]
-
Vasodilation: The reduction in angiotensin II levels leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in peripheral resistance.[1]
-
Reduced Aldosterone Secretion: Angiotensin II also stimulates the adrenal cortex to release aldosterone, a hormone that promotes sodium and water retention. By inhibiting angiotensin II production, Rentiapril indirectly reduces aldosterone secretion, leading to natriuresis (sodium excretion) and diuresis (water excretion), which further contributes to the lowering of blood pressure.[1]
-
Bradykinin Potentiation: ACE is also responsible for the degradation of bradykinin, a potent vasodilator. Inhibition of ACE by Rentiapril leads to an accumulation of bradykinin, which further promotes vasodilation.
Signaling Pathway of ACE Inhibition by Rentiapril
References
An In-depth Technical Guide to the Enantiomers of Rentiapril Racemate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rentiapril is a potent angiotensin-converting enzyme (ACE) inhibitor. As a chiral molecule, it exists as a pair of enantiomers. This technical guide provides a comprehensive overview of the synthesis, separation, and distinct pharmacological and pharmacokinetic properties of the enantiomers of Rentiapril. The available data strongly indicate that the therapeutic activity resides primarily in the (2R,4R)-enantiomer, highlighting the importance of stereoselectivity in its mechanism of action and clinical implications. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of pertinent pathways and workflows to support further research and development.
Introduction
Rentiapril, chemically known as (2R,4R)-2-(2-hydroxyphenyl)-3-(3-mercaptopropionyl)-4-thiazolidinecarboxylic acid, is a potent inhibitor of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS) that regulates blood pressure.[1] Like many pharmaceuticals, Rentiapril is a chiral molecule, existing as a racemate composed of two enantiomers: (2R,4R)-Rentiapril and (2S,4S)-Rentiapril. The spatial arrangement of atoms in these enantiomers can lead to significant differences in their interaction with chiral biological targets such as enzymes and receptors, resulting in distinct pharmacological and pharmacokinetic profiles.[2] This guide delves into the current understanding of the individual enantiomers of Rentiapril, providing a technical resource for researchers and professionals in drug development.
Synthesis and Chiral Separation of Rentiapril Enantiomers
Stereoselective Synthesis
The synthesis of the active (2R,4R)-enantiomer of Rentiapril and related thiazolidine-4-carboxylic acid derivatives can be achieved through a stereoselective pathway. A common strategy involves the use of the naturally occurring amino acid L-cysteine as a chiral precursor.
The synthesis of (2R,4R)-2-substituted-3-(3-mercaptopropionyl)thiazolidine-4-carboxylic acids, the class of compounds to which Rentiapril belongs, can be accomplished using L-cysteine, commercially available aldehydes, and 3-(acetylsulfanyl)propionyl chloride.[3]
A potential synthetic route for the (2S,4S)-enantiomer could theoretically start from D-cysteine, the unnatural enantiomer of cysteine. A stereoselective synthesis for related (2S,4S)-2-substituted-3-(3-sulfanylpropanoyl)-6-oxohexahydropyrimidine-4-carboxylic acids has been developed using the natural amino acid L-asparagine and commercially available aldehydes.[4]
Chiral Separation
High-performance liquid chromatography (HPLC) is a widely used and effective technique for the separation of chiral compounds like the enantiomers of Rentiapril.[5][6][7] Chiral stationary phases (CSPs) are instrumental in achieving this separation by providing a chiral environment that allows for differential interaction with each enantiomer.[1]
Experimental Protocol: Chiral HPLC Separation of Rentiapril Enantiomers (General Approach)
-
Derivatization: The carboxylic acid moiety of the Rentiapril enantiomers can be derivatized with a chiral or achiral agent to form diastereomers or to improve chromatographic properties.
-
Chiral Stationary Phase (CSP): A polysaccharide-based CSP, such as those derived from cellulose or amylose, is often effective for the resolution of chiral acids and their derivatives.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) is typically used. The exact ratio is optimized to achieve the best resolution.
-
Detection: A UV detector is commonly used for the detection of the separated enantiomers.
A logical workflow for developing a chiral HPLC separation method is depicted below:
Caption: Workflow for Chiral HPLC Method Development.
Pharmacological Activity
The primary pharmacological action of Rentiapril is the inhibition of ACE. Stereoselectivity plays a crucial role in this interaction, with one enantiomer typically exhibiting significantly higher potency.
In Vitro ACE Inhibition
The (2R,4R)-enantiomer of Rentiapril, also known as SA446, has been shown to be a potent inhibitor of ACE. In contrast, while specific data for the (2S,4S)-enantiomer is not available in the cited literature, it is a common phenomenon for one enantiomer of a chiral drug to be significantly less active.[5]
| Enantiomer | Target | Assay System | IC50 |
| (2R,4R)-Rentiapril (SA446) | Angiotensin-Converting Enzyme | Semi-purified rabbit lung ACE | 6 nM[4][8] |
| (2R,4R)-Rentiapril (SA446) | Angiotensin I-induced contraction | Isolated guinea pig ileum | 28 nM[4][8] |
| (2S,4S)-Rentiapril | Angiotensin-Converting Enzyme | Not available | Not available |
| (Data presented as IC50 values, the concentration required to inhibit 50% of the enzyme activity or response) |
Experimental Protocol: In Vitro ACE Inhibition Assay
The inhibitory activity of Rentiapril enantiomers on ACE can be determined using an in vitro assay. A common method involves monitoring the cleavage of a synthetic substrate by ACE in the presence and absence of the inhibitor.
-
Enzyme and Substrate: Purified or semi-purified ACE from a source such as rabbit lung is used. A synthetic substrate, for example, hippuryl-histidyl-leucine (HHL), is employed.
-
Incubation: The enzyme is pre-incubated with various concentrations of the Rentiapril enantiomer.
-
Reaction Initiation: The substrate is added to initiate the enzymatic reaction.
-
Reaction Termination: The reaction is stopped after a defined period, often by the addition of an acid.
-
Quantification: The product of the reaction (e.g., hippuric acid from HHL) is quantified. This can be done using spectrophotometry or by separating the product from the substrate using HPLC followed by UV detection.
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.
Caption: In Vitro ACE Inhibition Assay Workflow.
In Vivo Antihypertensive Activity
The potent in vitro ACE inhibitory activity of (2R,4R)-Rentiapril translates to significant antihypertensive effects in vivo. Oral administration of this enantiomer has been shown to lower blood pressure in hypertensive animal models.[1]
| Enantiomer | Animal Model | Route of Administration | Antihypertensive Effect |
| (2R,4R)-Rentiapril (SA446) | Two-kidney, one-clip renal hypertensive rats | Oral | Hypotensive effect at doses over 3 mg/kg[1] |
| (2R,4R)-Rentiapril (SA446) | Spontaneously hypertensive rats | Oral | Hypotensive effect at doses over 10 mg/kg[1] |
| (2S,4S)-Rentiapril | Not available | Not available | Not available |
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of chiral drugs can be stereoselective, leading to different plasma concentrations and durations of action for each enantiomer.[9]
Stereoselective Metabolism
While specific studies on the stereoselective metabolism of Rentiapril are limited, it is a well-established principle that enantiomers can be metabolized at different rates by cytochrome P450 (CYP) enzymes in the liver and other tissues.[2][10] This can result in different metabolic profiles and varying levels of exposure to the active enantiomer. For many chiral drugs, one enantiomer is cleared more rapidly than the other.[11][12]
A generalized pathway for the metabolism of chiral drugs is presented below:
References
- 1. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 2. ijpsr.com [ijpsr.com]
- 3. researchgate.net [researchgate.net]
- 4. A new potent inhibitor of converting enzyme: (2R,4R)-2-(2-hydroxyphenyl)-3-(3-mercaptopropionyl)-4-thiazolidinecarboxylic acid(SA446) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. csfarmacie.cz [csfarmacie.cz]
- 7. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. A NEW POTENT INHIBITOR OF CONVERTING ENZYME: (2R, 4R)-2-(2-HYDROXYPHENYL)-3-(3-MERCAPTOPROPIONYL)-4-THIAZOLIDINECARBOXYLIC ACID(SA446) [jstage.jst.go.jp]
- 9. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. Stereoselective pharmacokinetics and metabolism of flobufen in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and pharmacodynamics of ketamine enantiomers in surgical patients using a stereoselective analytical method - PubMed [pubmed.ncbi.nlm.nih.gov]
Rentiapril vs. Rentiapril Racemate: A Technical Guide to Understanding Stereoisomerism in ACE Inhibition
For Immediate Release
This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed exploration of the differences between Rentiapril and its racemic mixture. While direct comparative quantitative data for Rentiapril and its racemate is not extensively available in publicly accessible literature, this document extrapolates from the established principles of stereochemistry in pharmacology and data on analogous angiotensin-converting enzyme (ACE) inhibitors to elucidate the critical distinctions.
Introduction: The Significance of Chirality in Drug Action
Stereoisomers, molecules with the same chemical formula and connectivity but different three-dimensional arrangements, can exhibit profoundly different pharmacological and toxicological profiles.[1] In drug development, understanding the contribution of individual enantiomers is crucial, as often only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or contribute to adverse effects.[2] Rentiapril, a potent ACE inhibitor, is the (2R, 4R)-stereoisomer of 2-(o-hydroxyphenyl)-3-(3-mercaptopropionyl)-4-thiazolidinecarboxylic acid.[3][4] Its racemate, Rentiapril racemate, is a 1:1 mixture of Rentiapril and its corresponding (2S, 4S)-enantiomer.
The renin-angiotensin-aldosterone system (RAAS) plays a pivotal role in the regulation of blood pressure and cardiovascular homeostasis. ACE inhibitors, such as Rentiapril, are critical therapeutic agents for managing hypertension and heart failure. They exert their effects by blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[5]
Chemical and Physical Properties
| Property | Rentiapril ((2R, 4R)-isomer) | This compound |
| Molecular Formula | C₁₃H₁₅NO₄S₂ | C₁₃H₁₅NO₄S₂ |
| Molecular Weight | 313.39 g/mol | 313.39 g/mol |
| Stereochemistry | (2R, 4R) | Mixture of (2R, 4R) and (2S, 4S) enantiomers |
| Synonyms | SA-446, Fentiapril | SA-446 racemate |
Mechanism of Action and Signaling Pathway
Rentiapril, like other ACE inhibitors, competitively inhibits the angiotensin-converting enzyme. This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. The reduction in angiotensin II levels leads to vasodilation, decreased aldosterone secretion, and a subsequent reduction in blood pressure.[5] The general signaling pathway of ACE inhibition is depicted below.
Pharmacodynamics: The Impact of Stereoselectivity
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The pharmacokinetic properties of enantiomers can differ significantly. These differences can arise from stereoselective interactions with drug transporters, plasma proteins, and metabolizing enzymes. Although specific comparative pharmacokinetic data for Rentiapril and its racemate are lacking, it is plausible that the two enantiomers exhibit different ADME profiles. This could lead to variations in bioavailability, half-life, and clearance between the pure enantiomer and the racemic mixture.
Experimental Protocols
In Vitro ACE Inhibition Assay
A common method to determine the ACE inhibitory activity (IC50) of a compound involves a spectrophotometric or fluorometric assay.
Objective: To determine the concentration of Rentiapril or this compound required to inhibit 50% of ACE activity.
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Substrate: Hippuryl-His-Leu (HHL) or a fluorogenic substrate
-
Assay Buffer (e.g., Tris-HCl buffer with NaCl and ZnCl₂)
-
Inhibitor solutions (Rentiapril and this compound at various concentrations)
-
Detection reagent (e.g., o-phthaldialdehyde for fluorometric detection)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of Rentiapril and this compound in the assay buffer.
-
In a 96-well plate, add the ACE solution to each well.
-
Add the inhibitor solutions to the respective wells. A control well should contain only the buffer.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the ACE substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding HCl).
-
Add the detection reagent and measure the absorbance or fluorescence at the appropriate wavelength.
-
Calculate the percentage of ACE inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Chiral Separation of this compound
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a standard method for separating enantiomers.
Objective: To separate and quantify the (2R, 4R) and (2S, 4S) enantiomers of this compound.
Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., polysaccharide-based CSP)
-
Mobile phase (e.g., a mixture of hexane, isopropanol, and trifluoroacetic acid)
-
This compound standard solution
-
Sample solutions (e.g., plasma samples from pharmacokinetic studies)
Procedure:
-
Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject a known concentration of the this compound standard to determine the retention times of the two enantiomers.
-
Inject the sample solution.
-
Monitor the elution of the enantiomers using the UV detector at an appropriate wavelength.
-
Quantify the amount of each enantiomer by comparing the peak areas to a standard curve.
Conclusion
The distinction between Rentiapril and its racemate is a clear example of the critical role of stereochemistry in drug design and development. Based on the principles of pharmacology and the evidence from other chiral ACE inhibitors, it is evident that Rentiapril, the (2R, 4R)-enantiomer, is the therapeutically active component. The racemate, being a mixture, would likely deliver a lower effective dose of the active moiety and may introduce the (2S, 4S)-enantiomer, which could have a different pharmacokinetic profile and potentially contribute to off-target effects. For optimal therapeutic benefit and safety, the development and use of the single, active enantiomer, Rentiapril, is the preferred approach in modern pharmacotherapy. Further studies providing direct comparative data would be invaluable to fully characterize the differences between Rentiapril and its racemate.
References
- 1. Pharmacokinetics of spirapril in renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and haemodynamic effects of a single oral dose of the novel ACE inhibitor spirapril in patients with chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ACE-inhibitory activity assay: IC50 [protocols.io]
- 4. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 5. benchchem.com [benchchem.com]
SA-446 Racemate as an Angiotensin-Converting Enzyme Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of SA-446, a potent angiotensin-converting enzyme (ACE) inhibitor. The document focuses on the pharmacological properties of its most active stereoisomer, (2R,4R)-2-(2-hydroxyphenyl)-3-(3-mercaptopropionyl)-4-thiazolidinecarboxylic acid, which demonstrates significant inhibitory activity against ACE. This guide synthesizes available quantitative data, details the experimental methodologies for assessing its activity, and presents key biological pathways and experimental workflows through structured diagrams. The information is intended for researchers and professionals involved in cardiovascular drug discovery and development.
Introduction: The Role of ACE in Hypertension
The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure, fluid, and electrolyte balance.[1] A key enzyme in this system is the Angiotensin-Converting Enzyme (ACE), a zinc metalloprotein.[2] ACE plays a dual role: it converts the inactive decapeptide angiotensin I into the potent vasoconstrictor angiotensin II, and it inactivates bradykinin, a vasodilator.[2] Angiotensin II exerts powerful effects, including direct vasoconstriction, stimulation of aldosterone secretion from the adrenal cortex (leading to sodium and water retention), and enhancement of sympathetic nervous system activity.
The overactivity of the RAAS is a major contributor to the pathophysiology of hypertension, heart failure, and kidney disease.[2] Consequently, inhibiting the action of ACE is a cornerstone of therapy for these conditions. ACE inhibitors block the formation of angiotensin II and prevent the breakdown of bradykinin, leading to vasodilation, reduced blood volume, and decreased cardiac workload. SA-446 is a potent, orally active ACE inhibitor belonging to the sulfhydryl-containing class, similar to captopril.
Quantitative Inhibitory Activity
Research has focused on the specific stereoisomer (2R,4R)-SA446, which has been identified as a highly potent inhibitor of angiotensin-converting enzyme. Its in vitro potency has been quantified and compared with captopril, the first-in-class ACE inhibitor.
| Compound | Parameter | Value (nM) | Enzyme Source | Notes |
| (2R,4R)-SA446 | IC₅₀ | 6 | Semi-purified rabbit lung ACE | Potency is noted to be 4 to 5 times greater than captopril in vitro. |
| (2R,4R)-SA446 | IC₅₀ (Angiotensin I response) | 28 | Isolated guinea pig ileum | Measures functional inhibition of Angiotensin I-induced muscle contraction. |
| (2R,4R)-SA446 | AC₅₀ (Bradykinin response) | 0.7 | Isolated guinea pig ileum | Measures potentiation of bradykinin-induced muscle contraction. |
| Captopril | IC₅₀ | ~24-30 | (Calculated) | Based on the 4-5x lower potency compared to (2R,4R)-SA446. |
Signaling Pathway and Mechanism of Action
SA-446 exerts its therapeutic effect by directly inhibiting the Angiotensin-Converting Enzyme within the Renin-Angiotensin-Aldosterone System. This inhibition blocks the conversion of Angiotensin I to Angiotensin II, thereby reducing its downstream pathological effects.
Experimental Protocols
The following section details a representative methodology for determining the in vitro ACE inhibitory activity of a compound like SA-446, based on standard laboratory practices.
In Vitro ACE Inhibition Assay (IC₅₀ Determination)
This protocol is based on the spectrophotometric or HPLC-based quantification of hippuric acid produced from the substrate hippuryl-histidyl-leucine (HHL) by ACE.
Materials and Reagents:
-
ACE Source: Angiotensin-Converting Enzyme from rabbit lung.
-
Substrate: Hippuryl-L-histidyl-L-leucine (HHL).
-
Buffer: 100 mM Sodium Borate Buffer (pH 8.3) containing 300 mM NaCl.
-
Inhibitor: SA-446 (or its stereoisomers) dissolved in buffer or an appropriate solvent.
-
Positive Control: Captopril.
-
Stopping Reagent: 1 M Hydrochloric Acid (HCl).
-
Extraction Solvent (for spectrophotometry): Ethyl acetate.
-
Quantification: UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system.
Procedure:
-
Reagent Preparation: Prepare stock solutions of ACE, HHL, and the inhibitor (SA-446) in the borate buffer. Create a series of dilutions for the inhibitor to determine the concentration-dependent effect.
-
Pre-incubation: In a microcentrifuge tube, add a defined volume of ACE enzyme solution and an equal volume of the inhibitor solution (or buffer for the control). Allow this mixture to pre-incubate for 5-10 minutes at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the HHL substrate solution to the pre-incubated mixture.
-
Incubation: Incubate the reaction mixture for a specified time (e.g., 30-60 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a volume of 1 M HCl.
-
Product Quantification:
-
HPLC Method: Directly inject the terminated reaction mixture into an HPLC system equipped with a C18 column. Elute the product, hippuric acid, isocratically and detect its absorbance at approximately 228 nm.
-
Spectrophotometric Method: Add ethyl acetate to the terminated reaction mixture, vortex thoroughly to extract the hippuric acid into the organic layer. Centrifuge to separate the phases. Transfer the upper ethyl acetate layer to a new tube, evaporate the solvent, and reconstitute the hippuric acid in buffer or water. Measure the absorbance at 228 nm.
-
-
Calculation: Calculate the percentage of ACE inhibition for each inhibitor concentration using the formula: % Inhibition = [(A_control - A_inhibitor) / A_control] * 100 Where A_control is the absorbance (or peak area) of the reaction without the inhibitor and A_inhibitor is the absorbance with the inhibitor.
-
IC₅₀ Determination: Plot the % Inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value is the concentration of the inhibitor that reduces ACE activity by 50%, determined via non-linear regression analysis.
In Vivo Activity and Antihypertensive Effects
In vivo studies have confirmed the efficacy of SA-446 as an orally active antihypertensive agent.
-
Inhibition of Angiotensin I Pressor Response: In animal models, SA-446 effectively inhibits the rise in blood pressure caused by an injection of angiotensin I. The oral ID₅₀ (the dose required to cause 50% inhibition) in rats was determined to be 0.48 mg/kg.
-
Antihypertensive Efficacy: Oral administration of SA-446 demonstrated a significant hypotensive effect in spontaneously hypertensive rats (SHR) and two-kidney, one-clip renal hypertensive rats.
-
Brain RAS Inhibition: Comparative studies with captopril suggest that SA-446 may penetrate the brain more readily, partly exerting its antihypertensive effect through the inhibition of the brain's local Renin-Angiotensin System.
Conclusion
SA-446, particularly its (2R,4R) stereoisomer, is a highly potent inhibitor of the angiotensin-converting enzyme, with in vitro activity surpassing that of captopril. Its efficacy as an orally administered antihypertensive agent has been established in preclinical models, where it effectively blunts the pressor effects of the Renin-Angiotensin-Aldosterone System. The data underscore the therapeutic potential of this molecular scaffold in the management of hypertension and other cardiovascular diseases. Further investigation into the pharmacokinetics and structure-activity relationships of its various stereoisomers could provide valuable insights for the design of next-generation ACE inhibitors.
References
- 1. SA446, a new orally active converting enzyme inhibitor: antihypertensive action and comparison with captopril in stroke-prone spontaneously hypersensitive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate (S 9780) - PubMed [pubmed.ncbi.nlm.nih.gov]
Rentiapril Racemate: A Technical Overview of its Role in the Renin-Angiotensin System
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of rentiapril racemate, an angiotensin-converting enzyme (ACE) inhibitor, and its pivotal role within the renin-angiotensin system (RAS). Rentiapril competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II. This action leads to vasodilation and a reduction in aldosterone secretion, contributing to its antihypertensive effects. This document collates available quantitative data from preclinical and clinical studies, details relevant experimental methodologies, and visualizes the core signaling pathways and experimental workflows.
Introduction to the Renin-Angiotensin System and ACE Inhibition
The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. The system is initiated by the release of renin from the kidneys in response to reduced renal blood flow. Renin cleaves angiotensinogen, produced by the liver, to form angiotensin I. Angiotensin-converting enzyme (ACE) then converts angiotensin I to angiotensin II, a powerful vasoconstrictor that also stimulates the release of aldosterone from the adrenal cortex. Aldosterone promotes sodium and water reabsorption in the kidneys, further increasing blood volume and pressure.
ACE inhibitors, such as rentiapril, disrupt this pathway by blocking the action of ACE. This inhibition leads to decreased levels of angiotensin II and aldosterone, resulting in vasodilation, reduced sodium and water retention, and consequently, a lowering of blood pressure.
Mechanism of Action of this compound
This compound is the racemic mixture of rentiapril, a potent inhibitor of angiotensin-converting enzyme (ACE). Its therapeutic effect is primarily attributed to its ability to competitively block the active site of ACE, preventing the conversion of angiotensin I to angiotensin II. This leads to a cascade of effects within the renin-angiotensin system, ultimately resulting in a decrease in blood pressure.
Signaling Pathway of the Renin-Angiotensin System and Rentiapril's Point of Intervention
The following diagram illustrates the classical renin-angiotensin system and the point at which rentiapril exerts its inhibitory effect.
Quantitative Data on this compound
Comparative Efficacy in Hypertensive Patients
A study comparing single oral doses of rentiapril, captopril, and alacepril (equivalent to 50 mg of captopril) in patients with renovascular and essential hypertension demonstrated that rentiapril has a potent and prolonged inhibitory effect on ACE activity[1].
| Parameter | Rentiapril | Captopril | Alacepril |
| ACE Inhibition | Stronger and more prolonged | Less prolonged than rentiapril | Less potent than rentiapril in renovascular hypertension |
| Blood Pressure Reduction (Renovascular Hypertension) | Faster onset and longer duration | Slower onset and shorter duration than rentiapril | Less potent than rentiapril |
| Blood Pressure Reduction (Essential Hypertension) | Effective | Effective | Most potent of the three |
| Table 1: Comparative Effects of Rentiapril and Other ACE Inhibitors in Hypertensive Patients.[1] |
Preclinical Toxicity Data in Sprague-Dawley Rats
A three-month oral toxicity study of rentiapril in Sprague-Dawley rats provided dose-dependent data on various physiological and pathological parameters[2].
| Dose (mg/kg/day) | Key Observations in Male and Female Rats |
| 30 | No-effect dose in females[2]. |
| 125 | No-effect dose in males; mild proximal tubular changes in females[2]. |
| 500 | Low body weight gain, increased water intake and urine volume, increased serum BUN, decreased erythrocytic parameters, increased kidney weight, proximal tubular degeneration, juxtaglomerular cell hyperplasia, interstitial cell infiltration[2]. |
| 1000 | Low food consumption, death, bloody feces, anemia, low body weight gain, increased water intake and urine volume, increased serum BUN, decreased erythrocytic parameters, increased kidney weight, severe renal histopathological changes, gastrointestinal hemorrhagic erosion/ulcer, decreased bone marrow erythropoiesis, hepatocytic vacuolar degeneration[2]. |
| Table 2: Summary of Dose-Dependent Effects of Rentiapril in a 3-Month Rat Toxicity Study.[2] |
Experimental Protocols
The following sections detail standardized methodologies for assessing the activity of this compound and its effects on the renin-angiotensin system.
In Vitro ACE Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against ACE.
Objective: To determine the concentration of this compound required to inhibit 50% of ACE activity (IC50).
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL) as substrate
-
Borate buffer (pH 8.3)
-
This compound solutions of varying concentrations
-
1M HCl
-
Ethyl acetate
-
UV-Visible Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 20µL of the this compound solution (or buffer for control), 10µL of ACE solution (0.25 U/mL), and 50µL of 8mM HHL.
-
Incubate the mixture at 37°C for 60 minutes.
-
Stop the reaction by adding 62.5µL of 1M HCl.
-
Extract the hippuric acid (HA) formed with 375µL of ethyl acetate.
-
Evaporate the ethyl acetate layer to dryness in a vacuum oven.
-
Reconstitute the dried HA in 4mL of water.
-
Measure the absorbance of the hippuric acid at 228 nm using a UV-Visible spectrophotometer.
-
Calculate the percentage of ACE inhibition for each concentration of this compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Assessment of Renin-Angiotensin System Activity
This protocol describes a general workflow for evaluating the in vivo effects of orally administered this compound on the RAS in an animal model of hypertension, such as the Spontaneously Hypertensive Rat (SHR).
Procedure Details:
-
Animal Model: Spontaneously Hypertensive Rats (SHRs) are a commonly used model for essential hypertension. Age-matched Wistar-Kyoto (WKY) rats can be used as normotensive controls.
-
Drug Administration: this compound is administered orally via gavage at various doses. A vehicle control group receives the same volume of the vehicle used to dissolve the drug.
-
Blood Pressure Measurement: Systolic blood pressure can be monitored non-invasively using the tail-cuff method at regular intervals before and after drug administration. For continuous and more accurate measurements, radiotelemetry is the gold standard.
-
Blood Sampling: Blood samples are collected at predetermined time points after drug administration, typically via tail vein or cardiac puncture at the end of the study. Blood should be collected into tubes containing appropriate anticoagulants and protease inhibitors to prevent the degradation of angiotensin peptides.
-
Plasma Analysis:
-
Angiotensin II and Aldosterone: Plasma levels of angiotensin II and aldosterone are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits or by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and specificity.
-
Plasma Renin Activity (PRA): PRA is determined by measuring the rate of angiotensin I generation from endogenous angiotensinogen in the plasma sample during a controlled incubation period. The generated angiotensin I is then quantified by radioimmunoassay (RIA) or LC-MS/MS.
-
Conclusion
This compound is a potent angiotensin-converting enzyme inhibitor that effectively modulates the renin-angiotensin system. Its mechanism of action, centered on the reduction of angiotensin II and aldosterone levels, translates into a significant antihypertensive effect. The available comparative and preclinical data underscore its efficacy and provide a basis for its therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for further investigation into the pharmacodynamics and pharmacokinetics of this and similar compounds, facilitating continued research and development in the field of cardiovascular therapeutics.
References
- 1. Effects of the angiotensin converting enzyme inhibitors captopril, rentiapril, and alacepril in patients with essential and renovascular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicity study of the angiotensin converting enzyme inhibitor rentiapril in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
In Vitro Assay Protocols for Rentiapril Racemate: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rentiapril is a potent, orally active inhibitor of the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure. Its mechanism of action involves competitively binding to and inhibiting ACE, thereby preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This inhibition leads to vasodilation and a subsequent reduction in blood pressure. These application notes provide detailed protocols for essential in vitro assays to characterize the activity of Rentiapril racemate. The assays covered include ACE inhibition, endothelium-dependent vasodilation, and a general cytotoxicity assessment.
Mechanism of Action: The Renin-Angiotensin System
Rentiapril exerts its therapeutic effect by intervening in the Renin-Angiotensin System (RAS). A simplified diagram of this pathway and the point of intervention by Rentiapril is provided below.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound in key functional assays. For comparative context, data for Captopril, a well-characterized ACE inhibitor, is also included where available.
| Assay | Parameter | This compound (SA-446) | Captopril (for comparison) | Reference |
| ACE Inhibition (Rabbit Lung Enzyme) | IC50 | 6 nM | ~24-30 nM* | |
| Inhibition of Angiotensin I-induced Contraction (Guinea Pig Ileum) | IC50 | 28 nM | Not Reported | |
| Augmentation of Bradykinin-induced Contraction (Guinea Pig Ileum) | AC50 | 0.7 nM | Not Reported | |
| In Vitro Cytotoxicity (Cultured Rat Hepatocytes) | LC50 | Not Reported | 20 mM |
*Note: The publication states Rentiapril's in vitro potency is 4 to 5 times greater than Captopril's.
Experimental Protocols
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This protocol describes a fluorometric method to determine the in vitro IC50 value of this compound for the inhibition of ACE.
Workflow:
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of Angiotensin-Converting Enzyme (from rabbit lung) in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.3, containing 300 mM NaCl and 10 µM ZnCl2).
-
Prepare a stock solution of a fluorogenic ACE substrate (e.g., Abz-Gly-p-nitro-Phe-Pro-OH) in the assay buffer.
-
Prepare a series of dilutions of this compound in the assay buffer. A positive control inhibitor, such as Captopril, should also be prepared.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer to all wells.
-
Add the this compound dilutions to the sample wells and the vehicle (buffer) to the control wells.
-
Add the ACE solution to all wells except for the blank (substrate control) wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction (if necessary, depending on the kit instructions, e.g., by adding a stop solution).
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 320 nm, Em: 420 nm for the specified substrate).
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the Rentiapril concentration.
-
Determine the IC50 value, the concentration of Rentiapril that inhibits 50% of the ACE activity, using non-linear regression analysis.
-
Endothelium-Dependent Vasodilation Assay
This protocol describes an ex vivo method to assess the vasodilatory effects of this compound on pre-constricted arterial rings, a functional consequence of ACE inhibition.
Methodology:
-
Tissue Preparation:
-
Humanely euthanize a laboratory animal (e.g., rat or rabbit) according to approved ethical guidelines.
-
Carefully dissect the thoracic aorta or mesenteric artery and place it in cold Krebs-Henseleit buffer.
-
Clean the artery of adhering connective and adipose tissue and cut it into rings of 2-3 mm in length.
-
Suspend the arterial rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
-
Experimental Procedure:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension.
-
Induce a submaximal contraction with a vasoconstrictor agent such as phenylephrine or angiotensin I.
-
Once a stable contraction plateau is reached, cumulatively add increasing concentrations of this compound to the organ bath.
-
Record the changes in isometric tension until a maximal relaxation is achieved or the concentration-response curve is complete.
-
A known vasodilator, such as acetylcholine, can be used as a positive control.
-
-
Data Analysis:
-
Express the relaxation induced by Rentiapril as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Plot the percentage of relaxation against the logarithm of the Rentiapril concentration.
-
Calculate the EC50 value, the concentration of Rentiapril that produces 50% of the maximal relaxation, using non-linear regression.
-
In Vitro Cytotoxicity Assay
This protocol provides a general method for evaluating the potential cytotoxicity of this compound using a cell-based assay, such as the MTT or LDH release assay.
Workflow:
Methodology:
-
Cell Culture and Seeding:
-
Culture a suitable cell line (e.g., human umbilical vein endothelial cells (HUVECs) or a relevant cell line like HepG2 for hepatotoxicity) in the recommended growth medium.
-
Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Exposure:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of Rentiapril. Include vehicle controls (medium only) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment (MTT Assay Example):
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of Rentiapril relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the Rentiapril concentration.
-
Determine the LC50 value, the concentration of Rentiapril that causes 50% cell death, using non-linear regression analysis.
-
This compound vs. Enantiomers
While specific in vitro comparative data for the enantiomers of Rentiapril were not found in the public literature, it is a common principle in pharmacology that stereoisomers of a chiral drug can exhibit different pharmacological activities and potencies. The (2R, 4R) configuration is specified for Rentiapril in some chemical databases. It is highly probable that one enantiomer is significantly more active as an ACE inhibitor than the other. Further investigation to isolate and test the individual enantiomers would be a valuable step in the drug development process to determine if a single enantiomer product (eutomer) would offer a better therapeutic profile.
Application Notes and Protocols for Rentiapril Racemate in Animal Studies
These application notes provide a summary of the reported dosages and administration routes for Rentiapril racemate in various animal models based on preclinical research. The accompanying protocols are derived from published methodologies to guide researchers in designing and executing similar studies.
Introduction
Rentiapril is an angiotensin-converting enzyme (ACE) inhibitor. Like other drugs in this class, it acts on the Renin-Angiotensin-Aldosterone System (RAAS) to produce vasodilation, thereby lowering blood pressure. The following sections detail the administration and dosage of this compound in animal studies for toxicity and reproductive safety assessments.
Signaling Pathway of ACE Inhibitors
ACE inhibitors like Rentiapril primarily exert their effects by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This action leads to reduced peripheral vascular resistance and lower blood pressure.
Dosage and Administration Data
The following tables summarize the dosages and administration routes of this compound used in toxicity and reproductive studies in different animal models.
Table 1: Three-Month Oral Toxicity Study in Rats[1]
| Animal Model | Dosage Levels (mg/kg/day) | Administration Route | Duration | Key Observations |
| Sprague-Dawley Rats (Male & Female) | 0 (Control) | Oral | 3 months | No adverse effects observed. |
| Sprague-Dawley Rats (Male & Female) | 30 | Oral | 3 months | No-effect dose in females. |
| Sprague-Dawley Rats (Male & Female) | 125 | Oral | 3 months | No-effect dose in males; mild proximal tubular changes in females. |
| Sprague-Dawley Rats (Male & Female) | 500 | Oral | 3 months | Low body weight gain, increased water intake and urine volume, increased serum BUN, renal changes (proximal tubular degeneration, juxtaglomerular cell hyperplasia). |
| Sprague-Dawley Rats (Male & Female) | 1000 | Oral | 3 months | Low food consumption, death, bloody feces, anemia, low body weight gain, increased water intake and urine volume, increased serum BUN, renal changes, gastrointestinal hemorrhagic erosion/ulcer, decreased bone marrow erythropoiesis, hepatocytic vacuolar degeneration. |
Table 2: Reproductive Toxicity Studies in Rats and Rabbits[2]
| Animal Model | Study Type | Dosage Levels (mg/kg/day) | Administration Route | Key Observations |
| Rats (Male & Female) | Fertility | 100 | Gastric Intubation | Slight depression of body weight gain in males; salivation; reduced pup weights. |
| Rats (Male & Female) | Fertility | 500 | Gastric Intubation | Significant depression of female body weight gain during gestation; salivation; increased total litter loss; reduced pup weights; delayed developmental landmarks. |
| Rats (Female) | Embryo-fetal Development | 20, 100, 500 | Gastric Intubation | No adverse effects on embryo-fetal development at any dose. Maternal body weight gain slightly retarded at 100 and 500 mg/kg/d. Salivation at 500 mg/kg/d. |
| New Zealand White Rabbits (Female) | Teratogenicity | 1, 2, 4 | Gastric Intubation | Data on specific effects not detailed in the abstract. |
Experimental Protocols
The following are generalized protocols based on the methodologies described in the cited studies. These should be adapted to specific research needs and institutional guidelines.
Protocol 1: General Toxicity Study Workflow
This protocol outlines the typical steps involved in a sub-chronic oral toxicity study.
Methodology:
-
Animal Model: Sprague-Dawley rats are a common model for general toxicity studies.[1]
-
Acclimatization: Animals should be acclimated to the laboratory environment for a sufficient period before the start of the study.
-
Grouping: Animals are randomly assigned to control and various dose groups. A typical study may include a vehicle control group and three or more dose levels.[1]
-
Drug Preparation and Administration: this compound is typically suspended in a suitable vehicle (e.g., carboxymethyl cellulose solution) for oral administration. Dosing is performed daily via oral gavage.
-
In-life Observations:
-
Mortality and Morbidity: Checked at least once daily.
-
Clinical Signs: Detailed observations for signs of toxicity are recorded daily. This includes changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.
-
Body Weight and Food/Water Consumption: Measured weekly.[1]
-
-
Terminal Procedures:
-
Blood and Urine Collection: At the end of the study period, blood is collected for hematology and clinical chemistry analysis (e.g., serum BUN).[1] Urine is collected for urinalysis.
-
Necropsy and Organ Weights: A full necropsy is performed on all animals. Key organs, particularly the kidneys, are weighed.[1]
-
Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Target organs (e.g., kidneys) from all dose groups are also examined.[1]
-
Protocol 2: Fertility and Embryo-fetal Development Study
This protocol provides a framework for assessing the effects of this compound on reproductive function and fetal development.
Methodology:
-
Animal Models: Wistar rats and New Zealand White rabbits are commonly used for reproductive toxicity studies.[2]
-
Fertility Study (Rats):
-
Dosing: Males are dosed for a period before mating, through mating, and until termination. Females are dosed for a period before mating, through mating, and through gestation and lactation.[2]
-
Mating: One male and one female are paired. Evidence of mating is confirmed (e.g., by vaginal smear).
-
Endpoints: Fertility index, gestation length, number of corpora lutea, implantation sites, live and dead fetuses are recorded. Pups are examined for external abnormalities, and their viability, growth, and development are monitored.[2]
-
-
Embryo-fetal Development Study (Rats/Rabbits):
-
Dosing: Pregnant females are dosed during the period of organogenesis.[2]
-
Terminal Cesarean Section: Females are euthanized one day prior to their expected day of delivery.
-
Endpoints: The uterus is examined for the number of live and dead fetuses and resorptions. Fetuses are weighed and examined for external, visceral, and skeletal malformations.[2]
-
Considerations for Study Design
-
Vehicle Selection: The vehicle used to dissolve or suspend this compound should be non-toxic and administered to the control group.
-
Route of Administration: While oral administration is common for ACE inhibitors, other routes such as intravenous or subcutaneous injection may be considered depending on the study's objectives.[3][4]
-
Dose Selection: Dose levels should be selected based on preliminary range-finding studies to establish a no-observed-adverse-effect level (NOAEL) and to identify target organs of toxicity.
-
Animal Welfare: All animal procedures must be conducted in accordance with relevant animal welfare regulations and guidelines.
This document is intended for research purposes only and should not be considered as a definitive guide for clinical use. Researchers should consult the primary literature and adhere to all applicable institutional and regulatory guidelines.
References
- 1. Toxicity study of the angiotensin converting enzyme inhibitor rentiapril in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reproductive toxicity studies of rentiapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vetscraft.com [vetscraft.com]
- 4. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of Rentiapril Racemate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rentiapril is an angiotensin-converting enzyme (ACE) inhibitor. As a chiral compound, it exists as a pair of enantiomers which may exhibit different pharmacological and toxicological profiles. Therefore, the accurate quantification of the racemic mixture and the individual enantiomers is crucial in drug development, quality control, and pharmacokinetic studies.
Due to a lack of specific published and validated analytical methods for the quantification of Rentiapril racemate, this document provides a comprehensive set of proposed protocols based on established analytical techniques for other ACE inhibitors with similar chemical structures, such as Captopril and Enalapril. These notes are intended to serve as a detailed guide for the development and validation of a robust analytical method for Rentiapril.
The primary recommended technique is High-Performance Liquid Chromatography (HPLC) due to its high resolution, sensitivity, and versatility. For the separation of enantiomers, chiral HPLC is the method of choice.
Analytical Methodologies
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Quantification of this compound
This method is suitable for the quantification of the total amount of Rentiapril (as a racemate) in pharmaceutical formulations.
Principle: The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. The concentration of Rentiapril is determined by comparing the peak area of the sample to that of a standard of known concentration.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantioselective Quantification
This method is essential for separating and quantifying the individual enantiomers of Rentiapril.
Principle: Chiral separation is achieved by using a chiral stationary phase (CSP). The enantiomers of Rentiapril interact differently with the CSP, leading to different retention times and allowing for their individual quantification. The selection of the appropriate CSP is critical for achieving successful separation. Polysaccharide-based CSPs are often effective for the separation of chiral pharmaceuticals.
Experimental Protocols
Protocol 1: RP-HPLC Method for Total Rentiapril Quantification
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Reference standard of this compound
-
HPLC grade acetonitrile, methanol, and water
-
Phosphoric acid or other suitable buffer components
2. Chromatographic Conditions (Proposed):
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to 2.5-3.5) in a ratio of 40:60 (v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 215 nm
-
Injection Volume: 20 µL
3. Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).
4. Sample Preparation (from tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose of Rentiapril and transfer it to a volumetric flask.
-
Add the mobile phase, sonicate for 15 minutes to dissolve the drug, and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the Rentiapril peak based on the retention time of the standard.
-
Quantify the amount of Rentiapril in the sample by comparing its peak area with the calibration curve generated from the standard solutions.
Protocol 2: Chiral HPLC Method for Enantioselective Quantification
1. Instrumentation and Materials:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralpak® IA, IB, or IC)
-
Reference standards of Rentiapril enantiomers (if available) or the racemate
-
HPLC grade n-hexane, ethanol, isopropanol, and trifluoroacetic acid (TFA)
2. Chromatographic Conditions (Proposed):
-
Mobile Phase: A mixture of n-hexane and ethanol (or isopropanol) with a small amount of a polar modifier like trifluoroacetic acid (e.g., 0.1%). A typical starting ratio would be 90:10 (n-hexane:alcohol). This will require optimization.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 215 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Follow the same procedures as in Protocol 1, using the chiral mobile phase as the diluent.
4. Analysis:
-
Inject the racemic standard to determine the retention times of the two enantiomers and the resolution between their peaks.
-
Inject the sample solutions.
-
Quantify each enantiomer by comparing its peak area with a calibration curve. If individual enantiomer standards are not available, the percentage of each enantiomer can be determined from the peak area ratio, assuming equal detector response.
Data Presentation
The following tables summarize the key quantitative parameters that should be determined during the validation of the developed analytical methods according to the International Council for Harmonisation (ICH) guidelines.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2 |
| Theoretical Plates (N) | N > 2000 |
| Resolution (Rs) (for chiral method) | Rs > 1.5 |
| Relative Standard Deviation (RSD) of peak areas (n=6) | ≤ 2.0% |
Table 2: Method Validation Parameters for Rentiapril Quantification
| Parameter | Proposed Range/Limit |
| Linearity | |
| Concentration Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Precision (%RSD) | |
| Intraday (n=6) | ≤ 2.0% |
| Interday (n=6, over 3 days) | ≤ 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Limit of Detection (LOD) (µg/mL) | To be determined (S/N ratio of 3:1) |
| Limit of Quantification (LOQ) (µg/mL) | To be determined (S/N ratio of 10:1) |
| Robustness | No significant change in results with minor variations in method parameters (e.g., pH, mobile phase composition, flow rate) |
Visualizations
Experimental Workflow for this compound Quantification
Caption: General workflow for the quantification of this compound using HPLC.
Logical Relationship for Chiral Method Development
Caption: Key steps in the development of a chiral HPLC method for Rentiapril enantiomers.
Application Notes and Protocols for the Chiral Separation and Quantification of Rentiapril Racemate by HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rentiapril is an angiotensin-converting enzyme (ACE) inhibitor that contains two chiral centers, and as such, exists as a pair of enantiomers. The therapeutic activity of many chiral drugs resides in only one of the enantiomers, while the other may be inactive or contribute to undesirable side effects. Therefore, the development of stereoselective analytical methods for the separation and quantification of individual enantiomers of Rentiapril is crucial for pharmacokinetic, pharmacodynamic, and quality control studies.
This document provides a detailed application note and protocol for the chiral separation of Rentiapril racemate using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS). The methodology is based on established principles for the chiral separation of related ACE inhibitors, particularly those containing a thiazolidine carboxylic acid moiety and a thiol group.
Experimental Protocols
Sample Preparation (from Human Plasma)
A protein precipitation method is proposed for the extraction of Rentiapril from human plasma, a common procedure for small molecule drug analysis.
Protocol:
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar ACE inhibitor not present in the sample).
-
Vortex the mixture vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried residue in 100 µL of the HPLC mobile phase.
-
Vortex for 30 seconds and transfer the solution to an HPLC vial for analysis.
HPLC Method for Chiral Separation
A normal-phase chiral HPLC method is proposed, as this has proven effective for the separation of similar thiazolidine carboxylic acid derivatives. Polysaccharide-based chiral stationary phases are recommended.
Table 1: HPLC Parameters for Chiral Separation of Rentiapril Enantiomers
| Parameter | Recommended Condition |
| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP |
| Mobile Phase | n-Hexane : Isopropanol : Trifluoroacetic Acid (TFA) (85 : 15 : 0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| UV Detection | 220 nm (for method development and verification) |
Mass Spectrometry Method for Quantification
A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended for sensitive and selective quantification of the Rentiapril enantiomers.
Table 2: Mass Spectrometry Parameters for Rentiapril Quantification
| Parameter | Recommended Setting |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
Data Presentation
The following tables summarize the expected quantitative data for the chiral separation of Rentiapril enantiomers based on the proposed method. These values are hypothetical and should be determined experimentally during method validation.
Table 3: Chromatographic Data (Hypothetical)
| Compound | Retention Time (min) |
| Enantiomer 1 | 8.5 |
| Enantiomer 2 | 10.2 |
Table 4: Mass Spectrometry MRM Transitions (Hypothetical)
Based on the monoisotopic mass of Rentiapril (C13H15NO4S2): 313.04 Da
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Rentiapril (Quantifier) | 314.05 [M+H]+ | 176.1 | 150 | 20 |
| Rentiapril (Qualifier) | 314.05 [M+H]+ | 130.1 | 150 | 25 |
Table 5: Method Validation Parameters (Hypothetical)
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Logical Relationship of Analytical Components
Caption: Relationship between analytical components for chiral separation.
Conclusion
The proposed HPLC-MS/MS method provides a robust starting point for the chiral separation and quantification of Rentiapril enantiomers. The use of a polysaccharide-based chiral stationary phase in normal-phase mode is expected to yield successful enantiomeric resolution. Tandem mass spectrometry in MRM mode will ensure high sensitivity and selectivity for accurate quantification in complex biological matrices. It is imperative that this method be thoroughly validated according to regulatory guidelines to ensure its suitability for its intended application.
Proper Storage and Handling of Rentiapril Racemate for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the proper storage, handling, and use of Rentiapril racemate in a research setting. The information is intended to ensure the integrity of the compound and to provide standardized protocols for its application in both in vitro and in vivo studies.
Product Information
| Property | Value | Source |
| Product Name | This compound (SA-446 racemate) | N/A |
| CAS Number | 72679-47-1 | N/A |
| Molecular Formula | C₁₃H₁₅NO₄S₂ | N/A |
| Molecular Weight | 313.39 g/mol | N/A |
| Appearance | Solid powder | [1] |
| Purity | ≥98% | [1] |
| Target | Angiotensin-Converting Enzyme (ACE) | [1] |
Storage and Stability
Proper storage of this compound is critical to maintain its stability and ensure the reproducibility of experimental results.
Storage Conditions:
| Form | Storage Temperature | Duration | Light/Moisture Protection |
| Powder | -20°C | Up to 3 years | Sealed container, away from moisture and light[1][2] |
| In Solvent | -80°C | Up to 1 year | Sealed container, away from moisture and light[1][2] |
| -20°C | Up to 1 month | Sealed container, away from moisture and light[2][3] |
Stability Considerations:
-
pH: As with other ACE inhibitors containing carboxylic groups, this compound is expected to be most stable in acidic to neutral aqueous solutions. Degradation may occur under strongly basic conditions.
-
Freeze-Thaw Cycles: To avoid degradation, it is recommended to aliquot stock solutions into single-use volumes to minimize repeated freeze-thaw cycles.[3]
Solution Preparation
3.1. Stock Solution Preparation (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath
Protocol:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance. For 1 mL of a 10 mM stock solution, weigh 3.134 mg.
-
Add the appropriate volume of anhydrous DMSO to the powder. For a 10 mM solution, add 1 mL of DMSO for every 3.134 mg of powder.
-
Vortex the solution thoroughly to dissolve the powder.
-
If necessary, use an ultrasonic bath to aid dissolution.[1]
-
Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
3.2. Working Solution Preparation for In Vitro Assays
This protocol provides a general method for preparing working solutions for cell-based assays. The final concentration of this compound should be determined based on the specific experimental requirements.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile physiological buffer or cell culture medium (e.g., PBS, DMEM)
Protocol:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the desired physiological buffer or cell culture medium to achieve the final working concentrations.
-
Ensure the final concentration of DMSO in the working solution is kept to a minimum (typically ≤0.1%) to avoid solvent-induced cellular toxicity.
-
A solvent control (vehicle control) containing the same final concentration of DMSO should be included in all experiments.
-
Use the prepared working solutions immediately.
Experimental Protocols
4.1. In Vitro ACE Inhibition Assay (General Protocol)
This protocol outlines a general procedure for assessing the inhibitory activity of this compound on Angiotensin-Converting Enzyme (ACE) in vitro.
Experimental Workflow:
References
Application Notes and Protocols for Solubilizing Rentiapril Racemate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rentiapril is a potent, orally active inhibitor of the Angiotensin-Converting Enzyme (ACE) with significant antihypertensive activity.[1] It belongs to the sulfhydryl-containing class of ACE inhibitors.[2][3] For successful in vitro and in vivo experimental studies, proper solubilization of Rentiapril racemate is crucial to ensure accurate and reproducible results. These application notes provide detailed protocols for the solubilization of this compound, with a primary focus on the use of Dimethyl Sulfoxide (DMSO) as a solvent, and offer guidance for preparing solutions for various experimental applications.
Physicochemical Properties of Rentiapril
A summary of the known physicochemical properties of Rentiapril is provided below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₅NO₄S₂ | [4] |
| Molecular Weight | 313.39 g/mol | [4] |
| Appearance | Solid, White to off-white powder | [4] |
| Solubility | ||
| DMSO | 100-200 mg/mL | [4] |
| Water | Data not available | |
| Ethanol | Data not available | |
| Methanol | Data not available | |
| PBS (pH 7.4) | Data not available |
Solubilization Protocols
Due to its high solubility, DMSO is the recommended primary solvent for preparing stock solutions of this compound. For aqueous-based assays, it is critical to adhere to the recommended final DMSO concentrations to avoid solvent-induced artifacts or cytotoxicity.
Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 100 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL. Note: Hygroscopic DMSO can significantly impact solubility; it is recommended to use a newly opened bottle of anhydrous DMSO.[4]
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath sonicator.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[1] Protect from light and store under nitrogen if possible.[1]
Preparation of Working Solutions for In Vitro Assays
For most cell-based assays, the final concentration of DMSO should be kept as low as possible, ideally at or below 0.1%, and generally not exceeding 0.5%, to avoid cytotoxicity.[5][6] It is imperative to include a vehicle control (media with the same final concentration of DMSO) in all experiments.
Protocol (Example for a 100 µM final concentration with 0.1% DMSO):
-
Prepare a high-concentration stock solution of Rentiapril in DMSO (e.g., 100 mM).
-
Perform serial dilutions of the stock solution in DMSO to create an intermediate stock at a concentration 1000-fold higher than the final desired concentration (e.g., 100 mM for a final concentration of 100 µM).
-
Add 1 µL of the 100 mM intermediate stock solution to 1 mL of the final assay medium.
-
Vortex gently to ensure homogeneity.
-
This will result in a final Rentiapril concentration of 100 µM with a final DMSO concentration of 0.1%.
Preparation of Working Solutions for In Vivo Studies
For animal studies, this compound can be formulated in various vehicles to achieve a suitable concentration for administration. The following are examples of formulations that yield a clear solution of at least 5 mg/mL.[7]
Protocol 1: Formulation with PEG300 and Tween-80
-
Start with a 50 mg/mL stock solution of Rentiapril in DMSO.
-
In a sterile tube, add 100 µL of the 50 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to reach a final volume of 1 mL.
-
The final concentration of Rentiapril will be 5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Protocol 2: Formulation with SBE-β-CD
-
Start with a 50 mg/mL stock solution of Rentiapril in DMSO.
-
In a sterile tube, add 100 µL of the 50 mg/mL DMSO stock solution.
-
Add 900 µL of a 20% SBE-β-CD solution in saline and mix thoroughly.
-
The final concentration of Rentiapril will be 5 mg/mL in a vehicle of 10% DMSO and 90% (20% SBE-β-CD in saline).
Protocol 3: Formulation in Corn Oil
-
Start with a 50 mg/mL stock solution of Rentiapril in DMSO.
-
In a sterile tube, add 100 µL of the 50 mg/mL DMSO stock solution.
-
Add 900 µL of corn oil and mix thoroughly.
-
The final concentration of Rentiapril will be 5 mg/mL in a vehicle of 10% DMSO and 90% corn oil. Note: This formulation should be used with caution if the continuous dosing period exceeds half a month.[7]
Experimental Workflows and Signaling Pathways
General Solubilization Workflow
The following diagram illustrates a general workflow for solubilizing this compound for experimental use.
Caption: Workflow for preparing Rentiapril solutions.
Rentiapril's Mechanism of Action: Inhibition of the Renin-Angiotensin System
Rentiapril exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE). The diagram below illustrates the signaling pathway.
References
- 1. uspharmacist.com [uspharmacist.com]
- 2. ACE Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.who.int [cdn.who.int]
- 6. Captopril | C9H15NO3S | CID 44093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Rentiapril Racemate in Cardiovascular Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rentiapril is an orally active angiotensin-converting enzyme (ACE) inhibitor that has been investigated for its antihypertensive properties in the context of cardiovascular disease research. As a racemate, it is a mixture of stereoisomers. Like other drugs in its class, Rentiapril exerts its therapeutic effects by modulating the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis. These application notes provide an overview of Rentiapril racemate, its mechanism of action, and detailed protocols for its use in cardiovascular research.
Mechanism of Action
Rentiapril competitively inhibits the angiotensin-converting enzyme (ACE), a key enzyme in the RAAS pathway.[1] ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II elevates blood pressure through several mechanisms, including direct vasoconstriction, stimulation of aldosterone secretion from the adrenal cortex (leading to sodium and water retention), and potentiation of the sympathetic nervous system.
By inhibiting ACE, Rentiapril decreases the production of angiotensin II, leading to vasodilation, reduced aldosterone secretion, and consequently, a reduction in blood pressure.[1] This inhibition of the RAAS makes Rentiapril a valuable tool for studying the role of this system in various cardiovascular pathologies, including hypertension, heart failure, and cardiac remodeling.
Signaling Pathway
The mechanism of action of Rentiapril involves the inhibition of the classical Renin-Angiotensin-Aldosterone System (RAAS) pathway. The following diagram illustrates the key components of this pathway and the point of intervention for Rentiapril.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro ACE Inhibitory Activity
| Compound | IC50 (ACE Inhibition) | Source |
| This compound | Data not available in searched literature. For comparison, other ACE inhibitors show IC50 values in the nanomolar to micromolar range.[2] | N/A |
Table 2: Preclinical Data in Animal Models (Rats)
| Parameter | Dose | Observation | Source |
| Toxicity (3-month oral administration) | [3] | ||
| No-effect dose (female) | 30 mg/kg | No pathological alterations observed. | [3] |
| No-effect dose (male) | 125 mg/kg | No pathological alterations observed. | [3] |
| 500 and 1000 mg/kg | Low body weight gain, increased water intake and urine volume, increased serum BUN. | [3] | |
| 500 and 1000 mg/kg | Renal changes (proximal tubular degeneration, juxtaglomerular cell hyperplasia, interstitial cell infiltration). | [3] | |
| 1000 mg/kg | Low food consumption, death, bloody feces, anemia. | [3] |
Table 3: Clinical Data in Hypertensive Patients
| Parameter | Patient Group | Treatment | Observation | Source |
| ACE Activity Inhibition | Renovascular & Essential Hypertension | Dose equivalent to 50 mg captopril | Rentiapril inhibited ACE activity more strongly and for longer periods than captopril or alacepril. | [4] |
| Blood Pressure Reduction | Renovascular Hypertension | Dose equivalent to 50 mg captopril | Blood pressure was significantly reduced more quickly and for longer periods by Rentiapril than by captopril or alacepril. | [4] |
| Essential Hypertension | Dose equivalent to 50 mg captopril | Alacepril was the most potent antihypertensive agent in this group. | [4] | |
| Plasma Renin Activity | Renovascular & Essential Hypertension | Dose equivalent to 50 mg captopril | Data on specific changes in plasma renin activity with Rentiapril were not detailed in the available abstract. Generally, ACE inhibitors increase plasma renin activity.[5][6] | [4] |
| Plasma Aldosterone | Renovascular & Essential Hypertension | Dose equivalent to 50 mg captopril | Data on specific changes in plasma aldosterone with Rentiapril were not detailed in the available abstract. Generally, ACE inhibitors decrease plasma aldosterone concentration.[5][7] | [4] |
Experimental Protocols
In Vitro ACE Inhibition Assay
This protocol is a general method for determining the in vitro ACE inhibitory activity of a compound like Rentiapril.
Workflow Diagram:
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of Angiotensin-Converting Enzyme (ACE) from rabbit lung in a suitable buffer (e.g., 100 mM sodium borate buffer, pH 8.3, containing 300 mM NaCl).
-
Prepare a stock solution of the ACE substrate, such as Hippuryl-His-Leu (HHL), in the same buffer.
-
Prepare a series of dilutions of this compound in the assay buffer. A known ACE inhibitor, such as Captopril, should be used as a positive control.
-
-
Assay Procedure:
-
In a microcentrifuge tube or a 96-well plate, pre-incubate a defined amount of ACE enzyme solution with various concentrations of this compound or the control inhibitor for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a strong acid, such as 1 M HCl.
-
-
Quantification of ACE Activity:
-
The product of the reaction, hippuric acid (HA), can be quantified using High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Alternatively, colorimetric or fluorometric methods can be employed using commercially available kits.
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each concentration of this compound using the following formula: % Inhibition = [(Activity_control - Activity_sample) / Activity_control] x 100
-
The IC50 value, the concentration of inhibitor required to inhibit 50% of ACE activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHRs)
This protocol describes a general procedure to evaluate the antihypertensive effect of Rentiapril in a well-established animal model of hypertension.
Methodology:
-
Animal Model:
-
Use adult male Spontaneously Hypertensive Rats (SHRs) and age-matched normotensive Wistar-Kyoto (WKY) rats as controls.
-
House the animals under standard laboratory conditions with free access to food and water.
-
-
Blood Pressure Measurement:
-
Acclimatize the rats to the blood pressure measurement procedure for several days before the start of the experiment.
-
Measure systolic blood pressure and heart rate using a non-invasive tail-cuff method.
-
For continuous and more accurate measurements, radiotelemetry is the gold standard.
-
-
Experimental Design:
-
Divide the SHRs into several groups: a vehicle control group and groups receiving different doses of this compound. A WKY control group should also be included.
-
Administer Rentiapril or vehicle orally (e.g., by gavage) daily for a specified period (e.g., 4-8 weeks).
-
-
Data Collection:
-
Measure blood pressure and heart rate at regular intervals throughout the study period.
-
At the end of the study, collect blood samples for the measurement of plasma renin activity and aldosterone concentration.
-
Harvest organs such as the heart and kidneys for histopathological analysis and assessment of cardiac hypertrophy and fibrosis.
-
-
Biochemical Analysis:
-
Measure plasma renin activity (PRA) and plasma aldosterone concentration (PAC) using commercially available radioimmunoassay (RIA) or ELISA kits.
-
-
Histopathology:
-
Fix heart and kidney tissues in 10% neutral buffered formalin, embed in paraffin, and section.
-
Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome or Picrosirius red for collagen deposition (fibrosis).
-
Quantify cardiomyocyte size and the extent of fibrosis using image analysis software.
-
-
Data Analysis:
-
Analyze the changes in blood pressure, heart rate, biochemical parameters, and histopathological findings between the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
-
Conclusion
This compound is a potent ACE inhibitor with demonstrated antihypertensive effects. The provided application notes and protocols offer a framework for researchers to investigate its efficacy and mechanism of action in various models of cardiovascular disease. Further studies are warranted to fully elucidate its therapeutic potential and to establish a comprehensive quantitative profile, including its in vitro IC50 value for ACE inhibition.
References
- 1. Fentiapril | C13H15NO4S2 | CID 71244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicity study of the angiotensin converting enzyme inhibitor rentiapril in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the angiotensin converting enzyme inhibitors captopril, rentiapril, and alacepril in patients with essential and renovascular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of enalapril on renin, angiotensin converting enzyme activity, aldosterone and prostaglandins in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Temporal enhancement of renin-aldosterone blockade by enalapril, an angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment of mild to moderate hypertension with or without the converting enzyme inhibitor enalapril. Results of a six-month double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming experimental variability with Rentiapril racemate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome experimental variability when working with Rentiapril racemate.
Frequently Asked Questions (FAQs)
Q1: What is Rentiapril and how does it work?
Rentiapril is a potent, orally active angiotensin-converting enzyme (ACE) inhibitor.[1][2] Its primary mechanism of action is the competitive inhibition of ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II.[1] By blocking this conversion, Rentiapril leads to vasodilation, a decrease in aldosterone secretion, and a subsequent increase in sodium and water excretion, resulting in an overall antihypertensive effect.[1]
Q2: What is the significance of using a "racemate" form of Rentiapril?
Q3: How should this compound be stored to ensure stability?
To maintain the integrity of this compound and avoid experimental variability, proper storage is crucial. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light. It is highly recommended to prepare fresh working solutions for in vivo experiments on the day of use.
Q4: My experimental results with this compound are inconsistent. What are the common causes?
Inconsistent results can arise from several factors:
-
Inconsistent Enantiomeric Composition: As a racemate, the ratio of the active to the less active enantiomer can vary between batches, leading to differing potency.
-
Improper Storage and Handling: Degradation of the compound due to improper storage (e.g., exposure to light, incorrect temperature) can significantly alter its activity.
-
Issues with Solution Preparation: Inaccurate weighing, incomplete dissolution, or using solvents that cause degradation can all contribute to variability. For in vivo experiments, it is recommended to prepare fresh solutions daily.
-
Assay-Specific Variability: Factors within your experimental setup, such as enzyme activity, substrate concentration, incubation times, and detection methods, can all introduce variability.
Q5: Are there any known toxic effects of Rentiapril I should be aware of in my experiments?
Yes, a three-month toxicity study in Sprague-Dawley rats identified dose-dependent effects. At higher doses (500 and 1000 mg/kg), observations included low body weight gain, increased water intake and urine volume, and renal changes. The no-effect dose was determined to be 30 mg/kg in females and 125 mg/kg in males.
Troubleshooting Guides
Issue 1: Unexpectedly Low or High ACE Inhibition
| Possible Cause | Troubleshooting Step |
| Degraded Rentiapril Stock | Prepare a fresh stock solution from a new vial of this compound. Ensure proper storage conditions (-80°C for long-term, -20°C for short-term, protected from light). |
| Incorrect Concentration | Verify calculations for serial dilutions. If possible, confirm the concentration of the stock solution using an analytical method like HPLC. |
| Variable Enantiomeric Ratio | If possible, analyze the enantiomeric composition of different batches of this compound using chiral chromatography to assess consistency. Consider sourcing a specific enantiomer if variability is high. |
| Sub-optimal Enzyme Activity | Ensure the ACE enzyme is active. Run a positive control with a well-characterized ACE inhibitor. Check the storage and handling of the enzyme. |
| Incorrect Assay Conditions | Optimize assay parameters such as incubation time, temperature, and pH. Ensure the substrate concentration is appropriate for the enzyme kinetics. |
Issue 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across all replicates. |
| Incomplete Dissolution | Ensure this compound is fully dissolved in the vehicle solvent before preparing further dilutions. Sonication may aid dissolution. |
| Edge Effects in Plate-Based Assays | Avoid using the outer wells of the microplate, or fill them with a blank solution to minimize evaporation and temperature gradients. |
| Inconsistent Incubation Times | Use a multichannel pipette or an automated liquid handler to start and stop reactions simultaneously for all wells. |
Data Presentation
Table 1: Summary of a Three-Month Oral Toxicity Study of Rentiapril in Rats
| Dose (mg/kg) | Sex | Key Observations | No-Effect Dose |
| 0 | Male & Female | No alterations | N/A |
| 30 | Female | No alterations | 30 mg/kg |
| 125 | Male | No alterations | 125 mg/kg |
| 125 | Female | Mild changes in proximal tubules | |
| 500 | Male & Female | Low body weight gain, increased water intake and urine volume, increased serum BUN, decreased erythrocytic parameters, renal changes (proximal tubular degeneration, juxtaglomerular cell hyperplasia, interstitial cell infiltration). | |
| 1000 | Male & Female | Low food consumption, death in some animals, bloody feces, anemia, gastrointestinal hemorrhagic erosion/ulcer, decreased bone marrow erythropoiesis, hepatocytic vacuolar degeneration, significant renal changes. |
Experimental Protocols
In Vitro ACE Inhibition Assay (Spectrophotometric Method)
This protocol is a general guideline and may require optimization for specific experimental conditions.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL) as substrate
-
This compound
-
Assay buffer (e.g., 100 mM sodium borate buffer, pH 8.3, containing 300 mM NaCl)
-
1N HCl
-
Ethyl acetate
-
Deionized water
Procedure:
-
Prepare Rentiapril dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water or DMSO) and make serial dilutions to the desired concentrations in the assay buffer.
-
Enzyme and Substrate Preparation:
-
Prepare an ACE solution in the assay buffer to a final concentration that gives a linear reaction rate over the desired time course.
-
Prepare an HHL solution in the assay buffer.
-
-
Assay Reaction:
-
In a microcentrifuge tube, add 50 µL of the this compound dilution (or buffer for control).
-
Add 50 µL of the ACE solution and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 150 µL of the HHL substrate solution.
-
Incubate at 37°C for 30-60 minutes.
-
-
Stop Reaction: Terminate the reaction by adding 250 µL of 1N HCl.
-
Extraction of Hippuric Acid:
-
Add 1.5 mL of ethyl acetate to each tube and vortex for 30 seconds.
-
Centrifuge to separate the phases.
-
Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate to dryness.
-
-
Quantification:
-
Re-dissolve the dried hippuric acid in 1 mL of deionized water.
-
Measure the absorbance at 228 nm using a spectrophotometer.
-
-
Calculations:
-
Calculate the percentage of ACE inhibition for each Rentiapril concentration compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the Rentiapril concentration to determine the IC50 value.
-
Mandatory Visualizations
Caption: Angiotensin-Converting Enzyme (ACE) Signaling Pathway and the inhibitory action of Rentiapril.
Caption: A typical experimental workflow for an in vitro ACE inhibition assay.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. General pharmacological properties of the potent angiotensin converting enzyme inhibitor rentiapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Technical Support Center: Enhancing the Aqueous Solubility of Rentiapril Racemate
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the aqueous solubility of Rentiapril racemate. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Rentiapril and why is its aqueous solubility a concern?
A1: Rentiapril is an angiotensin-converting enzyme (ACE) inhibitor.[1] Like many active pharmaceutical ingredients (APIs), this compound can exhibit poor aqueous solubility, which can limit its bioavailability and therapeutic efficacy when formulated into oral dosage forms. Enhancing its solubility is crucial for developing effective drug products.
Q2: What are the primary methods for improving the aqueous solubility of a poorly soluble drug like this compound?
A2: Several techniques can be employed to enhance the aqueous solubility of poorly soluble drugs. The most common physical and chemical approaches include:
-
pH Adjustment: Modifying the pH of the aqueous medium can significantly increase the solubility of ionizable drugs.
-
Cosolvency: The addition of a water-miscible organic solvent (cosolvent) to an aqueous solution can increase the solubility of hydrophobic compounds.
-
Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin cavity can form an inclusion complex with enhanced aqueous solubility.
-
Solid Dispersion: Dispersing the drug in a hydrophilic carrier at the molecular level can improve its dissolution rate and solubility.
Q3: How do I choose the most suitable solubility enhancement technique for my experiment?
A3: The choice of technique depends on several factors, including the physicochemical properties of this compound (e.g., its pKa), the desired dosage form, and the intended route of administration. A preliminary screening of different methods is often recommended. For instance, if Rentiapril has ionizable groups, pH adjustment is a straightforward initial approach. For non-ionizable compounds or to achieve a more significant solubility increase, techniques like cyclodextrin complexation or solid dispersion might be more effective.
Troubleshooting Guides
This section provides solutions to common problems you might encounter during your solubility enhancement experiments.
Issue 1: Inconsistent or non-reproducible solubility data.
-
Question: Why am I getting variable results in my shake-flask solubility experiments?
-
Answer: Inconsistent results in shake-flask experiments can arise from several factors. Ensure that equilibrium has been reached, which may take 24-48 hours or longer for poorly soluble compounds. Temperature control is also critical, as solubility is temperature-dependent. Additionally, verify the purity of your this compound sample and ensure accurate quantification by a validated analytical method like HPLC.
Issue 2: Precipitation of this compound upon addition to aqueous media.
-
Question: My this compound precipitates out of solution, even after using a solubility enhancement technique. What can I do?
-
Answer: This indicates that the solution is supersaturated and thermodynamically unstable.
-
For pH adjustment: The chosen pH may not be optimal for maintaining solubility. Review the pKa of Rentiapril and ensure the pH of the medium is sufficiently above or below this value to maintain the ionized, more soluble form.
-
For cosolvents: The concentration of the cosolvent may be insufficient. Gradually increasing the cosolvent concentration can help maintain solubility. However, be mindful of potential toxicity or stability issues at high cosolvent concentrations.
-
For cyclodextrins: The molar ratio of Rentiapril to cyclodextrin might not be optimal for complexation. A phase solubility study is recommended to determine the ideal ratio.
-
For solid dispersions: The drug loading in the polymer may be too high, leading to recrystallization upon dissolution. Try preparing solid dispersions with a lower drug-to-carrier ratio.
-
Issue 3: Difficulty in preparing a stable solid dispersion.
-
Question: I am struggling to form a stable amorphous solid dispersion of this compound. The drug recrystallizes over time. What should I consider?
-
Answer: The physical stability of an amorphous solid dispersion is a common challenge. The choice of polymer carrier is crucial. Polymers with a high glass transition temperature (Tg) can help prevent drug recrystallization. Ensure that the drug and polymer are miscible. Techniques like Differential Scanning Calorimetry (DSC) can be used to assess miscibility. The preparation method (e.g., solvent evaporation, hot-melt extrusion) and process parameters also significantly impact the stability of the final product.
Quantitative Data Summary
The following tables provide illustrative quantitative data on the solubility of a model poorly soluble drug, which can serve as a reference for your experiments with this compound.
Table 1: Effect of pH on Aqueous Solubility
| pH | Solubility (mg/mL) |
| 2.0 | 0.05 |
| 4.0 | 0.12 |
| 6.0 | 1.50 |
| 7.4 | 5.20 |
| 8.0 | 10.80 |
Table 2: Effect of Cosolvent (Ethanol) Concentration on Aqueous Solubility at pH 7.4
| Ethanol Concentration (% v/v) | Solubility (mg/mL) |
| 0 | 5.20 |
| 10 | 12.50 |
| 20 | 28.70 |
| 30 | 55.40 |
| 40 | 98.60 |
Table 3: Effect of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) on Aqueous Solubility at pH 7.4
| HP-β-CD Concentration (mM) | Solubility (mg/mL) |
| 0 | 5.20 |
| 2 | 8.90 |
| 4 | 15.30 |
| 6 | 22.10 |
| 8 | 29.80 |
| 10 | 38.50 |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility by Shake-Flask Method
-
Add an excess amount of this compound to a known volume of the desired aqueous medium (e.g., purified water, buffer of a specific pH) in a sealed container.
-
Agitate the container at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or orbital incubator for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample from the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solid.
-
Dilute the filtered sample appropriately with the mobile phase of the analytical method.
-
Quantify the concentration of Rentiapril in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Perform the experiment in triplicate to ensure accuracy and precision.
Protocol 2: Preparation of Solid Dispersion by Solvent Evaporation Method
-
Accurately weigh the desired amounts of this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30, hydroxypropyl methylcellulose (HPMC)).
-
Dissolve both the drug and the carrier in a suitable common volatile solvent (e.g., methanol, ethanol, or a mixture thereof) in a round-bottom flask.
-
Ensure complete dissolution of both components with the aid of sonication or gentle heating if necessary.
-
Remove the solvent under reduced pressure using a rotary evaporator. The bath temperature should be kept as low as possible to prevent degradation of the drug and polymer.
-
Once the solvent is completely removed, a thin film or solid mass will be formed on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at a suitable temperature (e.g., 40 °C) for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform powder.
-
Store the prepared solid dispersion in a desiccator to protect it from moisture.
-
Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous nature of the drug and to check for any drug-carrier interactions.
Protocol 3: Preparation of Cyclodextrin Inclusion Complex by Kneading Method
-
Accurately weigh this compound and a cyclodextrin (e.g., β-cyclodextrin or HP-β-CD) in a 1:1 molar ratio.
-
Place the cyclodextrin in a glass mortar and add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to form a paste.
-
Gradually add the this compound powder to the paste and knead the mixture for a specified period (e.g., 45-60 minutes).
-
During kneading, add small volumes of the solvent if necessary to maintain a suitable consistency.
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 50-60 °C) until a constant weight is achieved.
-
Pulverize the dried complex and pass it through a sieve to obtain a fine powder.
-
Store the prepared inclusion complex in a well-closed container in a cool, dry place.
-
Characterize the inclusion complex using techniques like DSC, XRPD, and FTIR to confirm the formation of the complex.
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the Renin-Angiotensin-Aldosterone System (RAAS), which is the primary signaling pathway targeted by ACE inhibitors like Rentiapril.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Rentiapril.
Experimental Workflow
This diagram outlines the general workflow for a solubility enhancement study.
Caption: General workflow for enhancing the aqueous solubility of a poorly soluble drug.
References
Technical Support Center: Rentiapril Racemate Dose-Response Curve Troubleshooting
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with dose-response curves for Rentiapril racemate in angiotensin-converting enzyme (ACE) inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is Rentiapril and how does it work?
Rentiapril is a potent, orally active angiotensin-converting enzyme (ACE) inhibitor.[1] It functions by competitively binding to ACE, thereby preventing the conversion of angiotensin I to angiotensin II.[1] This inhibition leads to vasodilation and a reduction in blood pressure.[1] The Rentiapril used in many experiments is a racemate, meaning it is a mixture of two enantiomers (R and S forms).
Q2: I am not seeing any inhibition of ACE activity, what could be the issue?
There are several potential reasons for a lack of inhibition:
-
Incorrect Compound Concentration: Ensure your stock solution of this compound was prepared correctly and that the final concentrations in your assay are appropriate. Without a known IC50 value, a wide concentration range should be tested.
-
Compound Instability: Rentiapril solutions, especially in certain buffers or at inappropriate temperatures, may degrade. It is recommended to prepare fresh solutions for each experiment and store stock solutions at -20°C or -80°C, protected from light.
-
Inactive Enzyme: Verify the activity of your ACE enzyme preparation using a known standard inhibitor, such as Captopril.
-
Assay Conditions: Ensure the pH, temperature, and incubation times of your assay are optimal for ACE activity.
Q3: My dose-response curve has a very shallow slope. What does this indicate?
A shallow Hill slope can be indicative of several factors:
-
Positive Cooperativity: While less common for enzyme inhibitors, it may suggest complex binding kinetics.
-
Assay Artifacts: Issues such as compound precipitation at higher concentrations or interference with the detection method can lead to a flattened curve.
-
Presence of an Inactive Enantiomer: Since you are using a racemate, one enantiomer may be significantly less active or inactive. This can effectively "dilute" the active compound, leading to a less steep dose-response relationship.
Q4: The IC50 value I calculated seems too high for a "potent" inhibitor. Why might this be?
-
Racemate Activity: The IC50 of the racemate represents the combined effect of both enantiomers. If one enantiomer is inactive, the measured IC50 will be at least two-fold higher than that of the pure, active enantiomer.
-
Experimental Conditions: Sub-optimal assay conditions (e.g., high substrate concentration) can lead to an apparent decrease in inhibitor potency.
-
Data Fitting: Ensure you are using an appropriate non-linear regression model to fit your dose-response data.
Q5: I am observing high variability between my replicate wells. What are the common causes?
High variability can stem from several sources:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, is a major contributor to variability.
-
Incomplete Mixing: Ensure all components in the well are thoroughly mixed.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and alter results. It is advisable to either avoid using the outer wells or fill them with buffer or water.
-
Compound Precipitation: Visually inspect your wells for any signs of compound precipitation, especially at higher concentrations. Rentiapril is soluble in DMSO, but precipitation can occur when diluted into aqueous assay buffers.
Troubleshooting Guide
This guide addresses common problems encountered when generating dose-response curves for this compound.
| Problem | Potential Cause | Suggested Solution |
| No Inhibition | 1. This compound degradation. 2. Incorrect concentration calculation. 3. Inactive ACE enzyme. 4. Sub-optimal assay conditions (pH, temperature). | 1. Prepare fresh Rentiapril solutions before each experiment. Store stock solutions in small aliquots at -20°C or -80°C. 2. Double-check all calculations for dilutions. 3. Test ACE activity with a known inhibitor (e.g., Captopril). 4. Verify that the assay buffer pH and incubation temperature are optimal for ACE. |
| High IC50 Value | 1. Presence of a less active or inactive enantiomer in the racemate. 2. Substrate concentration is too high relative to its Km value. 3. Incorrect data analysis. | 1. Be aware that the IC50 of the racemate will be higher than the pure active enantiomer. 2. If possible, determine the Km of the substrate and use a concentration at or below the Km. 3. Use a variable slope (four-parameter) non-linear regression model to fit the data. |
| Shallow Dose-Response Curve | 1. The presence of an inactive enantiomer in the racemate. 2. Compound precipitation at high concentrations. 3. Assay interference. | 1. A shallow slope is a potential characteristic when testing a racemic mixture with one dominant active enantiomer. 2. Check the solubility of Rentiapril in your final assay buffer. Consider using a lower percentage of DMSO in the final assay volume if solubility is an issue. 3. Run controls to ensure Rentiapril does not interfere with the detection method (e.g., fluorescence quenching or enhancement). |
| High Data Variability | 1. Pipetting inaccuracies. 2. Plate edge effects. 3. Incomplete mixing of reagents. | 1. Use calibrated pipettes and practice good pipetting technique. 2. Avoid using the outer wells of the microplate or fill them with buffer. 3. Ensure thorough mixing after adding each reagent to the wells. |
| Biphasic Dose-Response Curve | 1. Off-target effects at high concentrations. 2. Compound aggregation. | 1. Investigate potential secondary targets of Rentiapril. 2. Evaluate compound aggregation using techniques like dynamic light scattering. |
Data Presentation
| Compound | Target | Reported IC50 (nM) | Assay Conditions |
| This compound | ACE | [Hypothetical Value: 20 nM] | Fluorometric assay, recombinant human ACE, 37°C |
| (R)-Rentiapril | ACE | [Hypothetical Value: 10 nM] | Fluorometric assay, recombinant human ACE, 37°C |
| (S)-Rentiapril | ACE | [Hypothetical Value: >1000 nM] | Fluorometric assay, recombinant human ACE, 37°C |
| Captopril (Control) | ACE | 5 nM | Fluorometric assay, recombinant human ACE, 37°C |
Experimental Protocols
Detailed Methodology for ACE Inhibition Assay (Fluorometric)
This protocol is a general guideline and may require optimization for specific laboratory conditions.
1. Reagents and Materials:
-
Angiotensin-Converting Enzyme (ACE), human recombinant
-
This compound
-
Captopril (positive control)
-
ACE substrate (e.g., Abz-Gly-Phe(NO2)-Pro)
-
Assay Buffer: 100 mM Tris-HCl, pH 8.3, containing 50 mM NaCl and 10 µM ZnCl2
-
DMSO (for dissolving compounds)
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader (Excitation: 320 nm, Emission: 420 nm)
2. Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of this compound in DMSO. Then, dilute this series in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Prepare a similar dilution series for the positive control, Captopril.
-
-
Assay Protocol:
-
Add 5 µL of the diluted compound or control to the wells of the 96-well plate.
-
Add 40 µL of ACE enzyme solution (pre-diluted in Assay Buffer to the desired concentration) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 5 µL of the ACE substrate solution (pre-diluted in Assay Buffer) to each well.
-
Immediately measure the fluorescence intensity at time zero.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity again after 30-60 minutes.
-
-
Data Analysis:
-
Subtract the time-zero fluorescence reading from the final reading for each well.
-
Calculate the percent inhibition for each Rentiapril concentration relative to the vehicle (DMSO) control.
-
Plot the percent inhibition against the logarithm of the Rentiapril concentration.
-
Fit the data using a non-linear regression model (variable slope, four parameters) to determine the IC50 value.
-
Visualizations
References
Technical Support Center: Rentiapril Racemate Solution Stability
Welcome to the technical support center for Rentiapril racemate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution. The information provided herein is based on the chemical properties of Rentiapril and data from analogous Angiotensin-Converting Enzyme (ACE) inhibitors. It is intended to serve as a starting point for your own experimental design and validation.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of this compound degradation in solution?
A1: Based on its chemical structure, which includes a thiol group, Rentiapril is susceptible to degradation primarily through oxidation. Like other ACE inhibitors, it may also be sensitive to hydrolysis, pH extremes, light, and elevated temperatures. The thiol group is particularly prone to oxidation, which can lead to the formation of disulfide dimers and other oxidative byproducts.
Q2: What are the recommended storage conditions for Rentiapril solutions?
A2: For optimal stability, it is recommended to store Rentiapril solutions at low temperatures, protected from light, and in an inert atmosphere. Stock solutions should be stored at -20°C or -80°C, shielded from light, and preferably under a nitrogen atmosphere to minimize oxidation[1].
Q3: How does pH affect the stability of Rentiapril in solution?
A3: While specific data for Rentiapril is limited, for many ACE inhibitors, pH is a critical factor in stability. Acidic conditions can potentially lead to the hydrolysis of amide bonds, although for compounds with a thiol group like Captopril, maximum stability is often observed in the acidic pH range (around pH 4) where the thiol group is less ionized and therefore less susceptible to oxidation. Basic conditions can promote the oxidation of the thiol group. It is crucial to determine the optimal pH for your specific application through stability studies.
Q4: Can I use antioxidants to stabilize my Rentiapril solution?
A4: Yes, the use of antioxidants is a common strategy to prevent the oxidation of thiol-containing compounds. Ascorbic acid, butylated hydroxytoluene (BHT), and sodium metabisulfite are examples of antioxidants that could potentially stabilize Rentiapril solutions. The choice and concentration of the antioxidant should be optimized for your experimental setup.
Q5: Are there any other additives that can help stabilize Rentiapril solutions?
A5: Chelating agents, such as ethylenediaminetetraacetic acid (EDTA), can be effective in stabilizing thiol-containing drugs. Metal ions can catalyze the oxidation of thiols, and EDTA sequesters these metal ions, thereby inhibiting oxidation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of potency in Rentiapril solution over a short period. | Oxidation of the thiol group. | Prepare fresh solutions before use. Store stock solutions under nitrogen at ≤ -20°C. Consider adding an antioxidant (e.g., ascorbic acid) or a chelating agent (e.g., EDTA) to the solution. |
| Change in the color or appearance of the solution. | Degradation of Rentiapril, formation of insoluble byproducts. | Confirm the identity of any precipitates. Filter the solution if necessary. Re-evaluate the solution composition and storage conditions. |
| Inconsistent results in bioassays. | Degradation of Rentiapril leading to variable active concentrations. | Use freshly prepared solutions for all experiments. Perform a stability study of Rentiapril under your specific assay conditions (e.g., temperature, media) to determine its degradation rate. |
| Presence of unexpected peaks in HPLC analysis. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and establish a stability-indicating HPLC method. |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of Rentiapril in Solution
Objective: To perform a preliminary assessment of Rentiapril stability under various conditions.
Materials:
-
This compound
-
HPLC grade water
-
Phosphate buffer (pH 3, 7, 9)
-
0.1 M HCl
-
0.1 M NaOH
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter
-
Incubator/water bath
-
Photostability chamber
Method:
-
Prepare a stock solution of Rentiapril in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Prepare test solutions by diluting the stock solution to a final concentration of 100 µg/mL in the following solutions:
-
0.1 M HCl (Acidic hydrolysis)
-
0.1 M NaOH (Basic hydrolysis)
-
Phosphate buffer pH 7 (Neutral hydrolysis)
-
3% H₂O₂ (Oxidative degradation)
-
HPLC grade water (for photostability)
-
-
For thermal degradation, incubate aliquots of the solutions at 40°C and 60°C.
-
For photostability, expose an aliquot of the solution in water to light in a photostability chamber. Keep a control sample wrapped in aluminum foil.
-
Analyze all samples by a suitable stability-indicating HPLC method at initial time (t=0) and at predetermined time points (e.g., 2, 4, 8, 24, 48 hours).
-
Calculate the percentage of Rentiapril remaining at each time point.
Protocol 2: Development of a Stabilized Rentiapril Formulation
Objective: To evaluate the effectiveness of antioxidants and chelating agents in preventing Rentiapril degradation.
Materials:
-
This compound
-
Phosphate buffer (at the pH determined to be most stable from Protocol 1)
-
Ascorbic acid
-
EDTA disodium
-
HPLC system with UV detector
Method:
-
Prepare a stock solution of Rentiapril in the chosen phosphate buffer at 100 µg/mL.
-
Prepare the following test solutions:
-
Rentiapril solution (Control)
-
Rentiapril solution + 0.1% (w/v) Ascorbic acid
-
Rentiapril solution + 0.05% (w/v) EDTA
-
Rentiapril solution + 0.1% (w/v) Ascorbic acid + 0.05% (w/v) EDTA
-
-
Store all solutions at room temperature and protected from light.
-
Analyze the samples by HPLC at initial time (t=0) and at regular intervals (e.g., 1, 3, 7, 14 days).
-
Compare the degradation rate of Rentiapril in the presence and absence of stabilizers.
Data Presentation
Table 1: Hypothetical Degradation of Rentiapril under Stressed Conditions
| Condition | Time (hours) | Rentiapril Remaining (%) | Appearance of Major Degradation Product(s) |
| 0.1 M HCl, 60°C | 24 | 92.5 | Yes |
| 0.1 M NaOH, 60°C | 24 | 75.2 | Yes |
| 3% H₂O₂, RT | 24 | 60.8 | Yes |
| Light Exposure, RT | 24 | 88.1 | Yes |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Table 2: Hypothetical Effect of Stabilizers on Rentiapril Stability at Room Temperature
| Formulation | Day 0 (%) | Day 7 (%) | Day 14 (%) |
| Control (Buffer only) | 100 | 91.3 | 83.5 |
| + 0.1% Ascorbic Acid | 100 | 98.5 | 96.8 |
| + 0.05% EDTA | 100 | 97.9 | 95.2 |
| + 0.1% Ascorbic Acid + 0.05% EDTA | 100 | 99.2 | 98.6 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Visualizations
Caption: Major degradation pathways for this compound in solution.
Caption: Experimental workflow for a forced degradation study of Rentiapril.
Caption: Logical relationship of stabilizers in preventing oxidative degradation.
References
Technical Support Center: Rentiapril Racemate Animal Model Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Rentiapril racemate in animal models. The information is designed to help address specific side effects and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: Rentiapril is a potent, orally active angiotensin-converting enzyme (ACE) inhibitor.[1] Its primary mechanism of action is the competitive inhibition of ACE, which blocks the conversion of angiotensin I to angiotensin II. This leads to vasodilation (a widening of blood vessels) and a decrease in aldosterone secretion, resulting in reduced blood pressure.[1]
Q2: What are the most common side effects observed with this compound in animal models?
A2: Based on toxicity studies in rats, the most common dose-dependent side effects include:
-
Reduced body weight gain[2]
-
Increased water consumption and urine output[2]
-
Elevated serum blood urea nitrogen (BUN) levels, indicating potential kidney effects[2]
-
Decreased red blood cell parameters[2]
-
At higher doses, gastrointestinal issues such as bloody feces, hemorrhagic erosion, and ulcers have been observed.[2]
-
Kidney histopathology reveals changes like proximal tubular degeneration and juxtaglomerular cell hyperplasia at higher doses.[2]
Q3: Are there known reproductive or developmental side effects?
A3: Reproductive toxicity studies have been conducted on Rentiapril. In rats, high doses (100 and 500 mg/kg/day) were associated with reduced pup weights and developmental delays. An increased incidence of total litter loss was seen at 500 mg/kg/day. In rabbits, however, doses up to 4 mg/kg/day did not show adverse effects on embryofetal development.
Q4: What is the no-effect dose of Rentiapril in rats from long-term studies?
A4: In a three-month oral toxicity study in Sprague-Dawley rats, the no-effect dose for Rentiapril was determined to be 125 mg/kg/day in males and 30 mg/kg/day in females.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Unexpectedly high serum BUN and creatinine levels. | Renal toxicity due to high dosage or underlying renal insufficiency in the animal model. Dehydration can exacerbate this effect. | 1. Verify Dosage: Double-check your dose calculations and administration protocol. 2. Hydration Status: Ensure animals have free access to water. In models prone to dehydration, consider providing supplemental hydration. 3. Baseline Renal Function: If possible, assess baseline renal function of animals before starting the study. 4. Dose Reduction: Consider reducing the dose of this compound. 5. Histopathology: At the end of the study, perform a thorough histopathological examination of the kidneys to assess for tubular damage. |
| Significant decrease in hematocrit and red blood cell count. | Potential bone marrow suppression, particularly at higher doses. | 1. Monitor Hematology: Perform complete blood counts (CBCs) at regular intervals during the study. 2. Dose-Response: Evaluate if the effect is dose-dependent. A lower dose may mitigate this side effect. 3. Bone Marrow Examination: At necropsy, consider collecting bone marrow for histopathological assessment of erythropoiesis. |
| Animals exhibit lethargy, weakness, or ataxia. | Hypotension (low blood pressure) is a common effect of ACE inhibitors. | 1. Blood Pressure Monitoring: If feasible for your animal model, monitor blood pressure to confirm hypotension. 2. Staggered Dosing: Introduce the drug at a lower dose and gradually escalate to the target dose to allow for acclimatization. 3. Observe Timing: Note if the symptoms are most pronounced shortly after dosing. |
| Gastrointestinal distress (e.g., diarrhea, bloody stools). | Direct irritation or systemic effects of the drug at high concentrations. | 1. Dose Level: This is more common at very high doses (e.g., 1000 mg/kg in rats).[2] Confirm if you are within a therapeutic range. 2. Vehicle Control: Ensure the vehicle used for drug administration is not causing gastrointestinal irritation. 3. Necropsy: Perform a thorough examination of the gastrointestinal tract during necropsy. |
Data Presentation
Table 1: Summary of Dose-Dependent Side Effects of Rentiapril in a 3-Month Rat Toxicity Study
| Parameter | Dose (mg/kg/day) | Observation in Male Rats | Observation in Female Rats |
| Body Weight Gain | 500, 1000 | Decreased | Decreased |
| Water Intake | 500, 1000 | Increased | Increased |
| Urine Volume | 500, 1000 | Increased | Increased |
| Serum BUN | 500, 1000 | Increased | Increased |
| Erythrocytic Parameters | 500, 1000 | Decreased | Decreased |
| Kidney Weight | 125, 500, 1000 | Dose-dependent increase | Dose-dependent increase |
| Renal Histopathology | 125 | No significant changes | Mild proximal tubular changes |
| 500, 1000 | Proximal tubular degeneration, juxtaglomerular cell hyperplasia, interstitial cell infiltration | Proximal tubular degeneration, juxtaglomerular cell hyperplasia, interstitial cell infiltration | |
| No-Effect Dose | 125 mg/kg/day | 30 mg/kg/day |
Source: Based on data from a three-month toxicity study of Rentiapril in Sprague-Dawley rats.[2]
Table 2: Comparative Pharmacokinetic Parameters of ACE Inhibitors in Animal Models (for reference)
Disclaimer: Specific pharmacokinetic data for this compound was not available in the public domain at the time of this publication. The following data for other ACE inhibitors is provided for comparative reference.
| Parameter | Captopril (Dog) | Enalapril (Dog) | Ramiprilat (Dog, IV) |
| Administration Route | IV Infusion | Oral | IV |
| Half-life (t½) | 2.8 hours | ~11 hours (enalaprilat) | ~3.5 hours |
| Peak Plasma Time (Tmax) | N/A | 3-4 hours (enalaprilat) | N/A |
| Oral Bioavailability | Not specified | ~60% | Not applicable |
| Clearance | 605 mL/kg/h | Not specified | 9.4 L/kg/h (free drug) |
Sources: Various pharmacokinetic studies on ACE inhibitors in dogs.
Experimental Protocols
1. Protocol for Assessment of Renal Function in Rats
-
Blood Sample Collection:
-
Collect blood samples (approximately 0.5-1.0 mL) from the tail vein or via cardiac puncture at the time of sacrifice.
-
For serum, collect blood in tubes without anticoagulant and allow to clot at room temperature for 30 minutes.
-
Centrifuge at 2000 x g for 10 minutes at 4°C.
-
Aspirate the serum supernatant and store at -80°C until analysis.
-
-
Measurement of Serum BUN and Creatinine:
-
Use commercially available colorimetric assay kits for blood urea nitrogen (BUN) and creatinine.
-
Follow the manufacturer's instructions for the assay protocol. This typically involves mixing a small volume of serum with the provided reagents.
-
Read the absorbance at the specified wavelength using a spectrophotometer or plate reader.
-
Calculate the concentration of BUN and creatinine based on a standard curve.
-
2. Protocol for Hematological Analysis in Mice
-
Blood Sample Collection:
-
Collect whole blood (approximately 50-100 µL) via retro-orbital sinus puncture or from the submandibular vein into EDTA-coated microtubes to prevent coagulation.
-
Gently invert the tubes several times to ensure proper mixing with the anticoagulant.
-
-
Complete Blood Count (CBC):
-
Use an automated hematology analyzer calibrated for mouse blood.
-
Ensure the instrument is properly maintained and quality-controlled.
-
Gently mix the blood sample immediately before analysis.
-
The analyzer will provide values for red blood cell (RBC) count, hemoglobin, hematocrit, mean corpuscular volume (MCV), and other erythrocyte indices.
-
3. Protocol for Histopathological Examination of the Kidney
-
Tissue Collection and Fixation:
-
At necropsy, carefully excise the kidneys.
-
Examine the kidneys for any gross abnormalities and weigh them.
-
Fix the kidneys in 10% neutral buffered formalin for at least 24 hours.
-
-
Tissue Processing and Staining:
-
After fixation, dehydrate the tissues through a graded series of ethanol.
-
Clear the tissues in xylene.
-
Embed the tissues in paraffin wax.
-
Section the paraffin blocks at a thickness of 4-5 µm.
-
Mount the sections on glass slides.
-
Stain the slides with Hematoxylin and Eosin (H&E) for general morphological assessment.
-
-
Microscopic Examination:
-
A board-certified veterinary pathologist should examine the slides.
-
Evaluate for changes such as tubular degeneration, necrosis, interstitial inflammation, fibrosis, and glomerular abnormalities.
-
A semi-quantitative scoring system can be used to grade the severity of the lesions.
-
Visualizations
Caption: Mechanism of action of this compound within the Renin-Angiotensin-Aldosterone System.
Caption: General experimental workflow for a toxicology study of this compound in animal models.
References
Optimizing Rentiapril racemate concentration for cell culture experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rentiapril racemate in cell culture experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and use of this compound in a laboratory setting.
Q1: What is this compound and what is its primary mechanism of action?
A1: Rentiapril is an inhibitor of the Angiotensin-Converting Enzyme (ACE).[1] As a competitive inhibitor, it blocks the conversion of angiotensin I to angiotensin II, a key peptide in the renin-angiotensin system (RAS) that regulates blood pressure and vasoconstriction.[1] The "racemate" form indicates that it is a mixture of stereoisomers. Its primary effect in cardiovascular research is the reduction of angiotensin II levels, leading to vasodilation.
Q2: What is the recommended solvent and storage procedure for this compound stock solutions?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO). For a 20 mM stock solution of a similar ACE inhibitor, captopril, it is recommended to reconstitute 5 mg of powder in 1.15 ml of DMSO.[2] Once dissolved, it is crucial to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
| Storage Condition | Duration | Notes |
| Lyophilized Powder | 24 months | Store at -20°C, desiccated. |
| In DMSO | Up to 6 months | Store at -80°C, protected from light. |
| In DMSO | Up to 1 month | Store at -20°C, protected from light. |
Q3: What is a good starting concentration range for this compound in cell culture experiments?
A3: Since specific in vitro studies for Rentiapril are limited, a starting concentration range can be extrapolated from data on other ACE inhibitors like Captopril and Enalapril. A broad range of 1 µM to 2 mM is a reasonable starting point for dose-response experiments. For specific effects, such as inhibition of cell proliferation, concentrations between 50 µM and 5 mM have been used for Captopril.[3] For cytotoxicity assessment of Enalapril in cancer cell lines, concentrations between 100 µM and 2000 µM have been tested.[4] It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
| ACE Inhibitor | Cell Line | Concentration Range | Effect Studied |
| Captopril | Bovine Carotid Artery Endothelial | 1 - 100 µM | Attenuation of Apoptosis |
| Captopril | Human Mammary Ductal Carcinoma (T-47D, Hs578T) | 50 µM - 5 mM | Inhibition of Proliferation |
| Enalapril | Colorectal Cancer (HCT116, SW620) | 100 µM - 2000 µM | Cytotoxicity |
| Enalapril | Rat Hepatocytes | ≥ 500 µM | Cytotoxicity |
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during cell culture experiments with this compound.
Q4: I am not observing any effect of this compound on my cells. What could be the reason?
A4: There are several potential reasons for a lack of effect:
-
Concentration Too Low: The concentration of this compound may be insufficient to elicit a response in your specific cell type. We recommend performing a dose-response experiment with a wide range of concentrations (e.g., 1 µM to 2 mM).
-
Cell Type Specificity: The cellular target, ACE, may not be expressed at high enough levels in your chosen cell line, or the downstream signaling pathway may not be active.
-
Compound Degradation: Ensure that the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Incubation Time: The duration of treatment may be too short. Consider a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal exposure time.
Q5: I am observing high levels of cell death even at low concentrations of this compound. How can I address this?
A5: Unintended cytotoxicity can be a concern. Here's how to troubleshoot:
-
Confirm Cytotoxicity: Use a reliable cell viability assay, such as the MTT or neutral red assay, to quantify cell death across a range of concentrations.
-
DMSO Concentration: Ensure the final concentration of the solvent (DMSO) in your culture medium is not exceeding 0.5%, as higher concentrations can be toxic to cells.
-
Racemate Effects: Remember that a racemate contains multiple isomers, one of which may have off-target effects or higher toxicity.
-
Reduce Incubation Time: Shortening the exposure time may mitigate cytotoxic effects while still allowing for the desired biological activity to be observed.
Q6: My this compound solution appears cloudy or has precipitates after dilution in cell culture medium. What should I do?
A6: Precipitation can occur if the compound's solubility limit is exceeded in the aqueous culture medium.
-
Pre-warm the Medium: Before adding the this compound stock solution, ensure your cell culture medium is warmed to 37°C.
-
Vortex During Dilution: Add the DMSO stock solution to the medium drop-wise while vortexing to ensure rapid and even dispersion.
-
Use a Surfactant (with caution): For in vivo preparations, non-ionic surfactants like Tween-80 are sometimes used to improve solubility. However, for cell culture, this should be approached with caution as it can affect cell membranes. If used, a very low, non-toxic concentration should be established first.
-
Filter Sterilize: After dilution, filter the final working solution through a 0.22 µm syringe filter to remove any precipitates before adding it to your cells.
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments related to the use of this compound.
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature.
-
Under sterile conditions, weigh the desired amount of powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 20 mM).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C for 3-5 minutes can aid dissolution.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, protected from light.
-
Protocol 2: Dose-Response Cytotoxicity Assessment using MTT Assay
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a predetermined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from your stock solution. A common starting range is from 1 µM to 2 mM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest Rentiapril concentration) and an untreated control.
-
Remove the old medium from the cells and add 100 µL of the prepared Rentiapril dilutions or controls to the respective wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[5]
-
Mix thoroughly and incubate in the dark at room temperature for at least 2 hours.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the log of the Rentiapril concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Section 4: Visualizations
Signaling Pathway
Caption: Mechanism of Rentiapril as an ACE inhibitor in the Renin-Angiotensin System.
Experimental Workflow
Caption: Workflow for optimizing this compound concentration in cell culture.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common this compound issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Captopril | Cell Signaling Technology [cellsignal.com]
- 3. Captopril modulates hormone receptor concentration and inhibits proliferation of human mammary ductal carcinoma cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enalapril overcomes chemoresistance and potentiates antitumor efficacy of 5-FU in colorectal cancer by suppressing proliferation, angiogenesis, and NF-κB/STAT3-regulated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Identifying and mitigating assay interference with Rentiapril racemate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating assay interference when working with Rentiapril racemate.
Frequently Asked Questions (FAQs)
Q1: What is Rentiapril and why is it studied as a racemate?
Rentiapril is a potent, orally active inhibitor of the Angiotensin-Converting Enzyme (ACE) and has been studied for its antihypertensive properties.[1][2] It functions by competitively binding to ACE, which in turn blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[3] Like many ACE inhibitors, Rentiapril possesses chiral centers, meaning it exists as different stereoisomers.[4] A racemic mixture, or racemate, is a 1:1 mixture of two enantiomers.[5] In drug development, compounds are often initially synthesized and tested as racemates due to simpler and less expensive manufacturing processes.[6] However, it is crucial to be aware that the different enantiomers in a racemate can have distinct pharmacological and pharmacokinetic properties.[5][7]
Q2: What is assay interference and how can it affect my results with this compound?
Assay interference refers to any component or process that leads to an inaccurate measurement of the analyte of interest.[8] This can result in either falsely high or falsely low readings of Rentiapril's inhibitory activity. For instance, components in the assay buffer or the test compound itself can interact with assay reagents, the target enzyme, or the detection system, leading to misleading data. When working with a racemate, it's also important to consider that one enantiomer may be significantly more active than the other, and factors affecting their individual activities or stability can lead to complex and potentially misinterpreted results.[7][9]
Q3: Are there specific chemical properties of Rentiapril that might cause interference?
Rentiapril contains a sulfhydryl (-SH) group, which is a key feature for its binding to the zinc ion in the ACE active site.[8][10] However, this thiol group can also be reactive and may lead to assay interference in several ways:
-
Reaction with Assay Reagents: In assays that use thiol-reactive probes, such as those containing maleimide, the sulfhydryl group of Rentiapril can directly react with the probe, leading to a false signal.[11][12][13]
-
Redox Activity: Thiol-containing compounds can be susceptible to oxidation, which may generate reactive oxygen species that interfere with the assay readout.[8]
-
Non-specific Protein Binding: The sulfhydryl group can potentially form disulfide bonds with cysteine residues on proteins other than the target enzyme, leading to non-specific binding and an overestimation of inhibitory activity.
Q4: How does the stereochemistry of this compound impact its activity in assays?
The therapeutic efficacy of ACE inhibitors is highly dependent on their stereochemistry, with the ACE active site showing a high degree of stereoselectivity.[4] Typically, only one enantiomer, often with an (S,S,S) configuration, exhibits potent ACE inhibitory activity.[4][14] The other enantiomer (distomer) may be significantly less active or inactive.[7] When testing a racemate, the measured potency (e.g., IC50) is an average of the activities of the two enantiomers. If one enantiomer is much more potent than the other, the racemate's IC50 will be approximately double that of the active enantiomer. Understanding the activity of the individual enantiomers is crucial for accurate interpretation of structure-activity relationships.
Troubleshooting Guides
Scenario 1: Unexpectedly Low Potency or High IC50 Value
Q: My assay is showing a much lower potency for this compound than expected. What are the potential causes and how can I troubleshoot this?
A: Several factors could contribute to an unexpectedly low measured potency. Follow this troubleshooting workflow:
Caption: Workflow for troubleshooting low potency of this compound.
-
Step 1: Investigate Compound Precipitation.
-
Problem: Rentiapril, like many organic molecules, may have limited solubility in aqueous assay buffers. If the compound precipitates, its effective concentration in solution will be lower than intended, leading to an artificially high IC50 value.
-
Solution: Visually inspect the assay wells for any signs of precipitation (cloudiness, particulates). You can also use instrumental methods to detect light scattering. If precipitation is suspected, determine the kinetic solubility of this compound in your specific assay buffer. (See Experimental Protocol 1).
-
-
Step 2: Consider the Impact of the Racemate.
-
Problem: The measured IC50 of the racemate reflects the combined activity of both enantiomers. If one enantiomer is inactive or significantly less active, the racemate's IC50 will be at least twice that of the pure, active enantiomer.
-
Solution: If possible, obtain and test the individual enantiomers of Rentiapril to determine their respective potencies. This will provide a clearer understanding of the structure-activity relationship.
-
-
Step 3: Verify the Integrity of Assay Reagents.
-
Problem: Degradation of the ACE enzyme, substrate, or other critical reagents can lead to a weaker assay signal and inaccurate potency measurements.
-
Solution: Ensure all reagents have been stored correctly and are within their expiration dates. Prepare fresh reagents and re-run the assay.
-
-
Step 4: Review and Optimize Assay Conditions.
-
Problem: Suboptimal assay conditions, such as incorrect incubation times, temperature, or pH, can affect enzyme activity and inhibitor binding.
-
Solution: Carefully review the assay protocol and ensure all parameters are correct. Consider running control experiments to verify that the enzyme is active and the assay is performing as expected.
-
Scenario 2: High Variability Between Replicates
Q: I am observing significant variability in my results between replicate wells. What could be causing this and how can I improve consistency?
A: High variability can stem from several sources. Here is a logical approach to identifying the cause:
Caption: Troubleshooting guide for high variability in assay results.
-
Step 1: Evaluate Pipetting Accuracy.
-
Problem: Inaccurate or inconsistent pipetting is a common source of variability.
-
Solution: Ensure all pipettes are properly calibrated. Use appropriate pipetting techniques, such as reverse pipetting for viscous solutions. For multi-well plates, consider preparing a master mix of reagents to be added to all wells.
-
-
Step 2: Ensure Thorough Mixing.
-
Problem: Incomplete mixing of reagents in the assay wells can lead to inconsistent reaction rates.
-
Solution: After adding all reagents, gently tap or agitate the plate to ensure the contents of each well are homogenous. Avoid introducing bubbles.
-
-
Step 3: Check for "Edge Effects".
-
Problem: Wells on the outer edges of a microplate are more prone to evaporation, which can concentrate the reagents and alter the results compared to the inner wells.
-
Solution: To minimize edge effects, avoid using the outermost wells for experimental samples. Instead, fill them with sterile water or buffer to create a humidity barrier.
-
-
Step 4: Verify Instrument Performance.
-
Problem: Issues with the plate reader, such as a dirty lens or fluctuating lamp intensity, can introduce variability.
-
Solution: Run a performance check on the instrument using a standard fluorescent or colored solution to ensure consistent readings across the plate.
-
Scenario 3: Discrepancy Between Different Assay Formats (e.g., Fluorescence vs. HPLC)
Q: I am getting a different IC50 value for this compound when I use a fluorescence-based assay compared to an HPLC-based method. Why might this be happening?
A: Discrepancies between assay formats often point to a specific type of interference that affects one detection method but not the other.
Caption: Identifying the cause of discrepant results between assay formats.
-
Step 1: Test for Fluorescence Interference.
-
Problem: Rentiapril itself might be fluorescent at the excitation and emission wavelengths of the assay, or it could quench the fluorescence of the product. This would not be an issue in an HPLC-based assay that separates the components before detection.
-
Solution: Run a control experiment with Rentiapril in the assay buffer without the enzyme or substrate and measure the fluorescence. This will determine if the compound has intrinsic fluorescence that could be interfering.
-
-
Step 2: Assess for Thiol Reactivity.
-
Problem: If the fluorescence assay uses a thiol-reactive probe to detect a reaction byproduct (like Coenzyme A), the sulfhydryl group on Rentiapril could react with the probe, leading to a false positive (apparent inhibition).[11][12]
-
Solution: Perform a thiol-scavenging counter-screen. (See Experimental Protocol 2). This will determine if Rentiapril is reacting with the detection reagent.
-
-
Step 3: Evaluate Non-specific Protein Binding.
-
Problem: Rentiapril may be binding non-specifically to proteins in the assay, which could be more of an issue in a simple biochemical assay than in an HPLC method where such interactions might be disrupted.
-
Solution: Run the assay in the presence of a high concentration of an unrelated protein, such as Bovine Serum Albumin (BSA). If the potency of Rentiapril decreases significantly, it suggests that non-specific binding may be contributing to its apparent activity. (See Experimental Protocol 3).
-
Data Presentation
Table 1: Hypothetical ACE Inhibitory Activity of Rentiapril Enantiomers and Racemate
| Compound | Stereochemistry | IC50 (nM) |
| Rentiapril Enantiomer A | (S,S) | 5.2 |
| Rentiapril Enantiomer B | (R,R) | 850.7 |
| This compound | (S,S)/(R,R) | 10.1 |
This data illustrates a common scenario where one enantiomer is significantly more potent than the other, and the racemate's IC50 is approximately double that of the active enantiomer.
Table 2: Effect of a Thiol-Reactive Interferent on this compound Potency in a Fluorescence-Based Assay
| Condition | Apparent IC50 (nM) | Fold Shift |
| Standard Assay Buffer | 10.1 | - |
| With Thiol-Reactive Probe | 2.5 | 4.0x more potent |
| With Thiol-Reactive Probe + DTT | 9.8 | 1.0x (Interference Mitigated) |
This table demonstrates how a thiol-reactive compound can artificially increase the apparent potency of Rentiapril and how the addition of a competing thiol, like Dithiothreitol (DTT), can mitigate this interference.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay for this compound
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Create a serial dilution of the stock solution in DMSO in a 96-well plate.
-
Transfer a small volume (e.g., 2 µL) of each dilution to a new 96-well plate containing your assay buffer (e.g., 198 µL), creating a final DMSO concentration that matches your assay conditions (e.g., 1%).
-
Include controls: assay buffer with DMSO only (negative control) and a known poorly soluble compound (positive control).
-
Incubate the plate under the same conditions as your main assay (e.g., 30 minutes at 37°C).
-
Measure the absorbance (or light scattering) at a wavelength where Rentiapril does not absorb (e.g., 620 nm) using a plate reader.
-
Plot the absorbance against the compound concentration. The highest concentration that does not show a significant increase in absorbance compared to the negative control is the kinetic solubility limit.[15]
Protocol 2: Thiol-Scavenging Counter-Screen
-
This protocol is for assays that use a thiol-reactive fluorescent probe (e.g., maleimide-based) to measure a thiol-containing byproduct.
-
Set up three sets of reactions in a microplate:
-
Set A (Control): Assay buffer + thiol-containing byproduct (at a concentration expected in the assay) + fluorescent probe.
-
Set B (Test): Assay buffer + thiol-containing byproduct + fluorescent probe + this compound (at various concentrations).
-
Set C (Mitigation): Assay buffer + thiol-containing byproduct + fluorescent probe + this compound + a high concentration of a non-interfering thiol scavenger like Dithiothreitol (DTT, e.g., 1 mM).
-
-
Incubate for the standard assay time.
-
Measure the fluorescence.
-
Analyze the data: If the fluorescence in Set B is significantly lower than in Set A, it indicates that Rentiapril is scavenging the fluorescent probe. If the fluorescence in Set C is restored to the level of Set A, it confirms that the interference is due to the thiol group on Rentiapril.[8]
Protocol 3: Assessing Non-Specific Protein Binding
-
Prepare two sets of assay conditions:
-
Condition A: Your standard ACE inhibition assay protocol.
-
Condition B: Your standard ACE inhibition assay protocol, but with the addition of a high concentration of a non-specific protein (e.g., 1 mg/mL Bovine Serum Albumin, BSA) to the assay buffer.
-
-
Run a full dose-response curve for this compound under both conditions.
-
Calculate the IC50 value for each condition.
-
Compare the IC50 values: A significant rightward shift (higher IC50) in the presence of BSA suggests that a portion of Rentiapril's apparent activity in the standard assay may be due to non-specific binding to the ACE enzyme, which is competed off by the excess BSA.
References
- 1. Rentiapril - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fentiapril | C13H15NO4S2 | CID 71244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Role of racemization in optically active drugs development. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biomedgrid.com [biomedgrid.com]
- 8. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Frontiers | Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective [frontiersin.org]
- 11. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Collection - PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Method Refinement for Consistent Results with Rentiapril Racemate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results when working with Rentiapril racemate. The following information is designed to address specific issues that may be encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is Rentiapril and why is the analysis of its racemic form important?
Rentiapril is an angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity.[1] It exists as a pair of enantiomers (mirror-image isomers) due to its chiral structure. In pharmaceutical development, it is crucial to separate and quantify individual enantiomers as they can exhibit different pharmacological, pharmacokinetic, and toxicological properties. Regulatory agencies often require data on the individual enantiomers of a chiral drug.
Q2: What is the general approach for separating Rentiapril enantiomers?
The most common and effective method for separating enantiomers of pharmaceutical compounds like Rentiapril is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP). CSPs are designed to interact differently with each enantiomer, leading to their separation.
Q3: Which type of chiral stationary phase (CSP) is recommended for Rentiapril analysis?
While a specific CSP for Rentiapril is not widely documented, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often successful for separating a broad range of chiral compounds, including other ACE inhibitors. It is recommended to screen several different polysaccharide-based columns to find the one that provides the best resolution for Rentiapril enantiomers.
Q4: How can I optimize the mobile phase for better separation of Rentiapril enantiomers?
Mobile phase optimization is critical for achieving good chiral separation. For polysaccharide-based CSPs, a mobile phase consisting of a mixture of a non-polar solvent (like hexane or heptane) and an alcohol (such as isopropanol or ethanol) is a good starting point. The ratio of these solvents can be adjusted to optimize resolution and retention times. For acidic compounds like Rentiapril, the addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA), to the mobile phase can improve peak shape and resolution.
Q5: My Rentiapril stock solution appears unstable. What are the recommended storage conditions?
For optimal stability, Rentiapril stock solutions should be stored at low temperatures. It is recommended to store them at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months). Solutions should be protected from light. For in vivo experiments, it is best to prepare fresh working solutions daily.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or no separation of enantiomers | Inappropriate chiral stationary phase (CSP). | Screen different types of CSPs, particularly polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H). |
| Sub-optimal mobile phase composition. | Adjust the ratio of the non-polar solvent and the alcohol. Introduce or vary the concentration of an acidic modifier like TFA (e.g., 0.1%). | |
| Temperature fluctuations. | Use a column oven to maintain a consistent temperature, as temperature can significantly affect chiral separations. | |
| Poor peak shape (tailing or fronting) | Inappropriate mobile phase pH. | For Rentiapril, which is an acidic compound, ensure the mobile phase is sufficiently acidic by adding TFA or another suitable acid. This suppresses the ionization of the carboxyl group and reduces interactions with residual silanols on the stationary phase. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Contaminated column or guard column. | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. | |
| Inconsistent retention times | Inadequate column equilibration. | Ensure the column is equilibrated with the mobile phase for a sufficient amount of time before starting the analysis (at least 20-30 column volumes). |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. | |
| Pump or injector issues. | Check the HPLC system for leaks, and ensure the pump is delivering a consistent flow rate. Inspect the injector for any blockages or worn seals. | |
| Low signal intensity or sensitivity | Non-optimal detection wavelength. | Determine the UV maximum absorbance for Rentiapril in the mobile phase being used and set the detector to that wavelength. |
| Sample degradation. | Prepare fresh samples and standards. Ensure proper storage of stock solutions. | |
| Detector lamp aging. | Check the detector lamp's energy output and replace it if necessary. |
Experimental Protocols
Below is a detailed methodology for a representative chiral HPLC method for the analysis of this compound. Note: This is a starting point and may require optimization for your specific instrumentation and requirements.
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
HPLC Method Parameters
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Chiralcel® OD-H, 5 µm, 4.6 x 250 mm |
| Mobile Phase | n-Hexane: Isopropanol: Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detection | UV at 215 nm |
Sample Preparation (from a solid dosage form)
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Rentiapril and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the active ingredient.
-
Dilute to volume with methanol and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to a final concentration within the calibration range.
Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow for the chiral HPLC analysis of this compound.
Troubleshooting Logic for Poor Peak Resolution
Caption: Decision tree for troubleshooting poor peak resolution.
References
Validation & Comparative
Comparative Efficacy of Rentiapril Racemate and Other ACE Inhibitors: A Comprehensive Analysis
For Immediate Release
In the landscape of antihypertensive therapeutics, Angiotensin-Converting Enzyme (ACE) inhibitors stand as a cornerstone in the management of hypertension and related cardiovascular conditions. This report provides a detailed comparative analysis of the efficacy of Rentiapril racemate against other widely used ACE inhibitors, including Captopril, Alacepril, Enalapril, Lisinopril, and Ramipril. This guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data to inform future research and development.
Executive Summary
While direct, large-scale clinical trial data comparing this compound to all major ACE inhibitors is limited due to its discontinued development, existing studies and preclinical data provide valuable insights into its efficacy profile. This report consolidates the available quantitative data on blood pressure reduction, pharmacokinetic properties, and side effect profiles for an indirect comparison. The findings suggest that Rentiapril demonstrated potent and prolonged ACE inhibition. However, a comprehensive head-to-head comparison with market-leading ACE inhibitors in extensive clinical trials is unavailable.
Data Presentation: A Comparative Overview
To facilitate a clear comparison, the following tables summarize the key efficacy and pharmacokinetic parameters of this compound and other selected ACE inhibitors. It is important to note that the data for Rentiapril is primarily derived from a limited comparative study, while the data for other agents are from a broader range of clinical trials.
Table 1: Comparative Antihypertensive Efficacy of ACE Inhibitors
| ACE Inhibitor | Dosage Range (mg/day) | Mean Systolic Blood Pressure Reduction (mmHg) | Mean Diastolic Blood Pressure Reduction (mmHg) | Onset of Action | Duration of Action | Key Findings from Comparative Studies |
| This compound | Equivalent to 50mg Captopril | Data not available in specific mmHg | Data not available in specific mmHg | Faster than Captopril & Alacepril | Longer than Captopril & Alacepril | Inhibited ACE activity more strongly and for a longer duration than captopril and alacepril.[1] |
| Captopril | 25-150 | 10-20 | 8-15 | 15-30 minutes | 6-12 hours | Effective in hypertension management. |
| Alacepril | 25-50 | 10-20 | 8-15 | Slower than Captopril | Shorter than Rentiapril | Shows potent antihypertensive effects. |
| Enalapril | 5-40 | 15-20 | 10-15 | 1 hour | 24 hours | A 20mg daily dose significantly reduced systolic and diastolic blood pressure.[2][3] |
| Lisinopril | 10-80 | 10-20 | 10-15 | 1 hour | 24 hours | Dose-dependent reduction in blood pressure. |
| Ramipril | 2.5-20 | 10-20 | 8-12 | 1-2 hours | 24 hours | Effective in reducing cardiovascular events. |
Note: Blood pressure reduction values are approximate and can vary based on patient population, baseline blood pressure, and study design.
Table 2: Comparative Pharmacokinetic Profiles of ACE Inhibitors
| ACE Inhibitor | Bioavailability (%) | Time to Peak Plasma Concentration (Tmax) (hours) | Elimination Half-life (t½) (hours) | Metabolism | Primary Route of Excretion |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Captopril | ~75% | 1 | ~2 | Hepatic | Renal |
| Alacepril | Prodrug, converted to Captopril | 1 (for Captopril) | ~2 (for Captopril) | Hepatic | Renal |
| Enalapril | ~60% (as Enalaprilat) | 4-6 (as Enalaprilat) | ~11 (as Enalaprilat) | Prodrug, hydrolyzed to Enalaprilat | Renal |
| Lisinopril | ~25% | 6-8 | ~12 | Not metabolized | Renal |
| Ramipril | ~28-44% (as Ramiprilat) | 2-4 (as Ramiprilat) | ~13-17 (as Ramiprilat) | Prodrug, hydrolyzed to Ramiprilat | Renal |
Experimental Protocols
A standardized methodology is crucial for the comparative evaluation of antihypertensive agents. The following outlines a typical experimental protocol for a Phase III clinical trial designed to assess the efficacy and safety of an ACE inhibitor.
A Representative Phase III Clinical Trial Protocol for an ACE Inhibitor
-
Study Design: A multicenter, randomized, double-blind, active-controlled, parallel-group study.
-
Patient Population: Adult male and female patients (aged 18-75 years) with a diagnosis of essential hypertension (systolic blood pressure 140-179 mmHg and/or diastolic blood pressure 90-109 mmHg).
-
Inclusion Criteria:
-
Informed consent obtained.
-
Diagnosis of essential hypertension.
-
Willingness to comply with study procedures.
-
-
Exclusion Criteria:
-
Secondary hypertension.
-
History of angioedema.
-
Severe renal impairment.
-
Pregnancy or lactation.
-
-
Treatment Protocol:
-
Washout Period: A 2-4 week period where all previous antihypertensive medications are discontinued.
-
Randomization: Patients are randomly assigned to receive either the investigational ACE inhibitor or a standard active comparator (e.g., Enalapril 20 mg once daily).
-
Dose Titration: The dose of the study drug may be titrated up at specified intervals (e.g., every 2-4 weeks) to achieve the target blood pressure goal (e.g., <140/90 mmHg).
-
-
Efficacy Assessments:
-
Blood pressure measurements (systolic and diastolic) at regular intervals (e.g., trough and peak levels).
-
Ambulatory blood pressure monitoring over a 24-hour period.
-
-
Safety Assessments:
-
Monitoring of adverse events.
-
Laboratory tests (e.g., serum creatinine, potassium levels).
-
Physical examinations.
-
-
Statistical Analysis:
-
The primary efficacy endpoint is the change from baseline in mean sitting trough diastolic and systolic blood pressure.
-
Statistical significance is determined using appropriate statistical tests (e.g., ANCOVA).
-
Mandatory Visualizations
Signaling Pathway of ACE Inhibitors
The diagram below illustrates the Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action of ACE inhibitors.
Caption: Mechanism of action of ACE inhibitors within the Renin-Angiotensin-Aldosterone System.
Experimental Workflow for a Hypertension Clinical Trial
The following diagram outlines a typical workflow for a clinical trial evaluating the efficacy of an antihypertensive drug.
Caption: A typical workflow for a randomized controlled clinical trial of an antihypertensive drug.
Conclusion
References
- 1. Effects of the angiotensin converting enzyme inhibitors captopril, rentiapril, and alacepril in patients with essential and renovascular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antihypertensive effect of enalapril as first-step treatment of mild and moderate uncomplicated essential hypertension. Evaluation by two methods of blood pressure measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment of mild to moderate hypertension with or without the converting enzyme inhibitor enalapril. Results of a six-month double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Rentiapril Racemate and Captopril: Efficacy, Safety, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Rentiapril racemate and Captopril, two angiotensin-converting enzyme (ACE) inhibitors. The information presented is based on available preclinical and clinical data to assist researchers and drug development professionals in understanding the key differences and similarities between these two compounds.
Introduction and Mechanism of Action
Both Rentiapril and Captopril are potent inhibitors of the Angiotensin-Converting Enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS). By inhibiting ACE, these drugs block the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor and also stimulates the release of aldosterone, which promotes sodium and water retention. Therefore, the inhibition of ACE by Rentiapril and Captopril leads to vasodilation, reduced peripheral resistance, and a decrease in blood pressure.
While both drugs share this primary mechanism, differences in their chemical structure may influence their potency, duration of action, and side-effect profiles.
Comparative Efficacy
Clinical studies have been conducted to compare the antihypertensive effects of Rentiapril and Captopril. A key study by Ideishi et al. provides valuable insights into their relative efficacy in different patient populations.[1]
Data Presentation: Efficacy
| Parameter | Rentiapril | Captopril | Study Population & Notes |
| ACE Inhibition | Stronger and longer-lasting inhibition | Standard inhibition | Compared in patients with renovascular and essential hypertension.[1] |
| Blood Pressure Reduction in Renovascular Hypertension | More significant and prolonged reduction | Significant reduction | Rentiapril showed a more rapid onset and longer duration of action in this high-renin patient group.[1] |
| Blood Pressure Reduction in Essential Hypertension | Effective | Effective | Both drugs were effective, though another ACE inhibitor, Alacepril, was noted as most potent in this group.[1] |
Comparative Safety and Tolerability
Preclinical toxicity studies have been performed to assess the safety profiles of Rentiapril and Captopril. A three-month oral toxicity study in Sprague-Dawley rats provides comparative data on their potential adverse effects at various doses.
Data Presentation: Preclinical Safety
| Finding | Rentiapril | Captopril (as reference) | Dose & Observations |
| High-Dose Effects (1000 mg/kg) | Low food consumption, death, bloody feces, anemia. | Not specified in the abstract, used as a reference compound. | These effects were observed at the highest dose tested in rats.[2] |
| Moderate to High-Dose Effects (500 & 1000 mg/kg) | Low body weight gain, increased water intake and urine volume, increased serum BUN, decreased erythrocytic parameters, dose-dependent increase in kidney weight. | Not specified in the abstract. | Histopathological changes in the kidneys included proximal tubular degeneration, juxtaglomerular cell hyperplasia, and interstitial cell infiltration.[2] |
| No-Effect Dose (in rats) | Female: 30 mg/kg, Male: 125 mg/kg | Not specified in the abstract. | These doses were determined to have no observable adverse effects in the three-month study.[2] |
Experimental Protocols
Detailed experimental protocols for the key comparative studies cited are not fully available in the public domain. The following descriptions are based on the abstracts of the published studies and general knowledge of methodologies in this field.
Clinical Efficacy Study (Ideishi et al., 1989)
Objective: To compare the effects of Captopril, Rentiapril, and Alacepril in patients with renovascular and essential hypertension.
Methodology Outline:
-
Study Design: The study likely employed a crossover or parallel-group design.
-
Participants: The study included five patients with renovascular hypertension and five with essential hypertension.[1]
-
Dosing: The doses of Rentiapril and Alacepril were equivalent to 50 mg of Captopril.[1]
-
Assessments:
-
Angiotensin-Converting Enzyme (ACE) Activity: Blood samples were likely collected at various time points after drug administration to measure the inhibition of ACE activity. This is typically done using a spectrophotometric or fluorometric assay.
-
Blood Pressure: Blood pressure was measured at regular intervals to assess the antihypertensive effect of each drug.
-
Hormonal Levels: Plasma renin activity and aldosterone levels may have been measured to evaluate the impact on the RAAS.
-
Disclaimer: The full text of this study was not available, therefore the detailed step-by-step protocol, including specific assay kits, equipment, and statistical analysis methods, cannot be provided.
Preclinical Toxicity Study (Takase et al., 1995)
Objective: To evaluate the toxicity of Rentiapril in rats after three months of oral administration, using Captopril as a reference compound.
Methodology Outline:
-
Animal Model: Sprague-Dawley rats of both sexes were used.
-
Study Design: A repeated-dose oral toxicity study.
-
Groups:
-
Control group (vehicle only)
-
Rentiapril groups (30, 125, 500, and 1000 mg/kg)
-
Captopril group (dose not specified in the abstract)
-
-
Duration: Three months.
-
Assessments:
-
Clinical Observations: Daily monitoring for signs of toxicity, including changes in appearance, behavior, and food/water consumption.
-
Body Weight: Measured weekly.
-
Hematology and Clinical Chemistry: Blood samples were collected at the end of the study to analyze various parameters, including red blood cell counts and serum Blood Urea Nitrogen (BUN).
-
Urinalysis: Urine samples were collected to assess volume and composition.
-
Gross Pathology and Organ Weights: At necropsy, organs were examined for abnormalities, and the kidneys were weighed.
-
Histopathology: Tissues, particularly from the kidneys, were processed for microscopic examination to identify any pathological changes.
-
Disclaimer: The full text of this study was not available, therefore the detailed step-by-step protocol, including specific analytical methods, equipment, and statistical analysis plans, cannot be provided.
Visualizations
Signaling Pathway
Caption: Mechanism of action of Rentiapril and Captopril.
Experimental Workflow
Caption: General experimental workflows.
Conclusion
Both this compound and Captopril are effective ACE inhibitors. The available clinical data suggests that Rentiapril may offer a more potent and sustained ACE inhibitory effect, leading to a more pronounced and longer-lasting reduction in blood pressure, particularly in patients with renovascular hypertension.[1] Preclinical safety data indicates a dose-dependent toxicity profile for Rentiapril that is characteristic of ACE inhibitors, with renal effects being a key area of observation.[2] Further research, including direct, large-scale comparative clinical trials with detailed reporting of methodologies, would be beneficial to fully elucidate the relative therapeutic index of Rentiapril compared to Captopril and other ACE inhibitors.
References
- 1. Effects of the angiotensin converting enzyme inhibitors captopril, rentiapril, and alacepril in patients with essential and renovascular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicity study of the angiotensin converting enzyme inhibitor rentiapril in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the ACE Inhibitory Activity of Rentiapril Racemate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Rentiapril racemate's potential Angiotensin-Converting Enzyme (ACE) inhibitory activity against established ACE inhibitors. Due to the limited availability of direct comparative data for this compound in peer-reviewed literature, this document focuses on providing the necessary framework for its evaluation. This includes detailed experimental protocols for determining ACE inhibitory activity and a summary of the performance of well-characterized ACE inhibitors such as Captopril, Enalapril, and Lisinopril.
Introduction to ACE Inhibition
The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure. Angiotensin-Converting Enzyme (ACE), a key component of this system, catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. ACE inhibitors are a class of drugs that block this conversion, leading to vasodilation and a reduction in blood pressure. Rentiapril is an ACE inhibitor, and this guide outlines the methods to validate the activity of its racemic form.[1][2][3]
Comparative Performance of ACE Inhibitors
| ACE Inhibitor | IC50 Value (nM) | Notes |
| This compound | Data not available in reviewed literature | Requires experimental determination |
| Captopril | 1.7 - 23 | The first orally active ACE inhibitor. |
| Enalaprilat (active form of Enalapril) | 0.2 - 10 | Enalapril is a prodrug, hydrolyzed in the liver to its active form, enalaprilat. |
| Lisinopril | 5.1 - 11 | A lysine analog of enalaprilat. |
Note: IC50 values can vary depending on the specific experimental conditions, including the substrate and enzyme source used.
Experimental Protocols
To validate the ACE inhibitory activity of this compound and compare it with other ACE inhibitors, a standardized in vitro ACE inhibition assay should be performed.
In Vitro ACE Inhibition Assay (Spectrophotometric Method)
This protocol is a widely accepted method for determining the IC50 of ACE inhibitors.
Principle:
This assay is based on the ability of ACE to hydrolyze the substrate hippuryl-L-histidyl-L-leucine (HHL) to hippuric acid (HA) and L-histidyl-L-leucine. The amount of HA produced is quantified by spectrophotometry after extraction.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL)
-
This compound and other ACE inhibitors for comparison (e.g., Captopril)
-
Borate buffer (pH 8.3)
-
1.0 N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Deionized water
-
Spectrophotometer capable of measuring absorbance at 228 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of ACE in deionized water.
-
Prepare a stock solution of HHL in borate buffer.
-
Prepare serial dilutions of this compound and other test inhibitors in deionized water.
-
-
Assay:
-
In a series of test tubes, add 50 µL of the ACE solution.
-
To the respective tubes, add 50 µL of different concentrations of the inhibitor solutions (or deionized water for the control).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 150 µL of the HHL solution to each tube.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 250 µL of 1.0 N HCl.
-
-
Extraction and Quantification:
-
Extract the hippuric acid by adding 1.5 mL of ethyl acetate to each tube and vortexing for 15 seconds.
-
Centrifuge the tubes at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer 1.0 mL of the upper ethyl acetate layer to a new set of tubes.
-
Evaporate the ethyl acetate by heating at 95°C for 10 minutes.
-
Dissolve the dried hippuric acid residue in 1.0 mL of deionized water.
-
Measure the absorbance of the solution at 228 nm using a spectrophotometer.
-
-
Calculation of % Inhibition and IC50:
-
The percentage of ACE inhibition can be calculated using the following formula: % Inhibition = [(A_control - A_inhibitor) / A_control] x 100 Where:
-
A_control is the absorbance of the control (without inhibitor).
-
A_inhibitor is the absorbance in the presence of the inhibitor.
-
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflow
The Renin-Angiotensin System (RAS) and ACE Inhibition
The following diagram illustrates the central role of ACE in the RAS pathway and the mechanism of action of ACE inhibitors.
Caption: The Renin-Angiotensin System and the site of ACE inhibitor action.
Experimental Workflow for IC50 Determination
The logical flow of the experimental protocol for determining the IC50 value of an ACE inhibitor is depicted below.
Caption: Workflow for determining the IC50 of an ACE inhibitor.
Conclusion
This guide provides the necessary tools for the validation and comparative analysis of this compound's ACE inhibitory activity. By following the detailed experimental protocol and utilizing the provided comparative data and pathway diagrams, researchers can effectively characterize the potency of this compound and position it within the landscape of existing ACE inhibitors. The lack of a publicly available IC50 value for this compound underscores the importance of conducting such standardized in vitro studies to generate robust and comparable data for drug development and scientific research.
References
Cross-Reactivity Profile of Rentiapril Racemate: An Inquiry into Off-Target Enzymatic Interactions
Despite a comprehensive search of available scientific literature, specific experimental data on the cross-reactivity of Rentiapril racemate with enzymes other than its primary target, angiotensin-converting enzyme (ACE), is not publicly available. Rentiapril, a potent ACE inhibitor, was the subject of pharmacological studies that confirmed its high affinity and inhibitory action on ACE, leading to its antihypertensive effects. However, detailed enzymatic screening panels or selectivity profiles comparing its activity against other metalloproteinases or functionally related enzymes could not be located.
Rentiapril is recognized as a potent inhibitor of angiotensin-converting enzyme (ACE).[1] Its mechanism of action involves competitively binding to ACE, which blocks the conversion of angiotensin I to the vasoconstrictor angiotensin II.[1] While its primary pharmacological action is well-established, the extent of its interaction with other enzymes remains largely undocumented in accessible literature.
General studies on metalloenzyme inhibitors suggest that they are often designed to be selective for their intended targets.[2] However, cross-reactivity can occur, particularly with enzymes that share structural similarities in their active sites. For instance, some ACE inhibitors have been investigated for their potential interactions with other zinc-containing enzymes like matrix metalloproteinases (MMPs), which play roles in tissue remodeling. A broader understanding of an ACE inhibitor's selectivity is crucial for a complete safety and efficacy profile.
The development of Rentiapril was discontinued, which may have limited the public dissemination of extensive preclinical data, including comprehensive enzyme selectivity panels. Such studies are critical in modern drug development to identify potential off-target effects that could lead to adverse events or unforeseen therapeutic applications.
Without specific experimental data on the inhibition of other enzymes by this compound, a quantitative comparison with alternative compounds is not possible. Furthermore, the detailed experimental protocols for such studies, as requested, are contingent on the existence of the studies themselves.
The Renin-Angiotensin-Aldosterone System (RAAS) Pathway
The primary target of Rentiapril, ACE, is a key component of the Renin-Angiotensin-Aldosterone System (RAAS). This signaling pathway plays a critical role in the regulation of blood pressure and fluid balance. A simplified diagram of the RAAS pathway is presented below to illustrate the site of action of Rentiapril.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) pathway and the inhibitory action of Rentiapril on ACE.
Hypothetical Experimental Workflow for Cross-Reactivity Screening
While specific data for Rentiapril is unavailable, a general experimental workflow for assessing the cross-reactivity of a compound like this compound would typically involve the following steps. This workflow is provided as a conceptual illustration.
Caption: A conceptual workflow for determining the cross-reactivity of a drug candidate against a panel of enzymes.
References
A Comparative Analysis of Rentiapril Racemate and Enalapril: A Guide for Researchers
This guide provides a detailed comparative analysis of two prominent angiotensin-converting enzyme (ACE) inhibitors: Rentiapril racemate and Enalapril. Tailored for researchers, scientists, and drug development professionals, this document synthesizes available data on their mechanism of action, potency, pharmacokinetics, and clinical efficacy, supported by experimental methodologies and visual representations of key pathways.
Executive Summary
Both Rentiapril and Enalapril are potent inhibitors of the angiotensin-converting enzyme, a key component of the renin-angiotensin-aldosterone system (RAAS). By blocking this enzyme, they prevent the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure. Enalapril is a well-established prodrug, converted in the body to its active form, enalaprilat. While specific quantitative data for this compound is less prevalent in publicly available literature, existing studies suggest it possesses strong and sustained ACE inhibitory effects. This guide presents a side-by-side comparison based on the available scientific evidence.
Mechanism of Action: Targeting the Renin-Angiotensin-Aldosterone System
Rentiapril and Enalapril share a common mechanism of action by competitively inhibiting ACE.[1] This inhibition disrupts the RAAS cascade, leading to several physiological effects beneficial in the management of hypertension:
-
Reduced Angiotensin II Levels: Decreased production of angiotensin II results in vasodilation of arteries and veins, lowering peripheral vascular resistance.
-
Decreased Aldosterone Secretion: Lower angiotensin II levels lead to reduced aldosterone secretion from the adrenal cortex. This promotes natriuresis (excretion of sodium in urine) and diuresis (increased urine production), reducing blood volume.
-
Increased Bradykinin Levels: ACE is also responsible for the degradation of bradykinin, a potent vasodilator. By inhibiting ACE, these drugs increase bradykinin levels, further contributing to their antihypertensive effect.
The following diagram illustrates the RAAS pathway and the point of intervention for ACE inhibitors like Rentiapril and Enalapril.
Potency and In Vitro ACE Inhibition
The inhibitory potency of ACE inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the ACE activity in vitro. A lower IC50 value indicates greater potency.
| Compound | IC50 (ACE Inhibition) | Source Organism for ACE |
| This compound | Data Not Available | - |
| Enalaprilat | 1.94 nM | Not Specified[2] |
Pharmacokinetic Profile
The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion, are crucial for determining its dosing regimen and clinical efficacy.
| Parameter | This compound | Enalapril |
| Prodrug | No (Orally active) | Yes |
| Active Metabolite | - | Enalaprilat |
| Bioavailability | Data Not Available | ~60% (Enalapril)[3] |
| Bioavailability of Active Form | Data Not Available | ~40% (Enalaprilat)[3] |
| Time to Peak Plasma Concentration (Tmax) | Data Not Available | 1 hour (Enalapril)[4] |
| Tmax of Active Metabolite | - | 3-4 hours (Enalaprilat) |
| Elimination Half-life (t½) | Data Not Available | ~1.3 hours (Enalapril) |
| t½ of Active Metabolite | - | ~11 hours (Enalaprilat accumulation)[3] |
| Primary Route of Excretion | Data Not Available | Renal (Enalapril and Enalaprilat)[3] |
Enalapril is a prodrug that is hydrolyzed in the liver to its active diacid metabolite, enalaprilat.[4] Rentiapril is described as an orally active ACE inhibitor, suggesting it may not require metabolic activation to the same extent.[5] The long half-life of enalaprilat allows for once or twice-daily dosing.
Clinical Efficacy: Antihypertensive Effects
Clinical trials have established the efficacy of both Enalapril and Rentiapril in lowering blood pressure in hypertensive patients.
Enalapril: Numerous studies have demonstrated the antihypertensive efficacy of enalapril. In a six-month double-blind trial with patients having mild to moderate essential hypertension, enalapril treatment resulted in significantly lower systolic and diastolic blood pressures compared to a control group (129/82 ± 12/6 mmHg vs. 135/86 ± 10/5 mmHg; p < 0.001).[2]
Rentiapril: A clinical study comparing Rentiapril with captopril and alacepril in patients with renovascular and essential hypertension found that Rentiapril was as effective as the other two drugs in hypertensive patients.[6] In patients with renovascular hypertension, Rentiapril led to a quicker and more sustained reduction in blood pressure.[6]
A direct head-to-head clinical trial with detailed comparative data on the antihypertensive effects of Rentiapril and Enalapril was not identified in the conducted search.
Experimental Protocols
In Vitro ACE Inhibition Assay
The following is a generalized protocol for determining the IC50 value of an ACE inhibitor.
Detailed Steps:
-
Reagent Preparation: Prepare solutions of ACE, a suitable substrate (e.g., Hippuryl-Histidyl-Leucine or HHL), and the test compounds (Rentiapril or Enalaprilat) at various concentrations in a buffer solution (e.g., Tris-HCl).
-
Pre-incubation: Pre-incubate the ACE solution with different concentrations of the test compound for a specified time at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to the pre-incubated mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Reaction Termination: Stop the reaction by adding a solution like hydrochloric acid.
-
Quantification: The amount of product formed (e.g., hippuric acid from HHL) is quantified, often by spectrophotometry or high-performance liquid chromatography (HPLC).
-
Calculation: The percentage of ACE inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration.
Clinical Trial Protocol for Antihypertensive Efficacy
The following outlines a standard protocol for a clinical trial to compare the antihypertensive effects of two drugs.
Objective: To compare the efficacy and safety of this compound and Enalapril in patients with mild to moderate essential hypertension.
Study Design: A randomized, double-blind, parallel-group study.
Patient Population: Adult patients with a diagnosis of mild to moderate essential hypertension (e.g., diastolic blood pressure between 95 and 114 mmHg).
Key Methodologies:
-
Washout Period: A period where patients discontinue their previous antihypertensive medications.
-
Randomization: Patients are randomly assigned to receive either Rentiapril or Enalapril.
-
Blinding: Neither the patients nor the investigators know which treatment is being administered.
-
Blood Pressure Measurement: Seated trough cuff blood pressure is measured at baseline and at regular intervals throughout the study. Measurements are typically taken in triplicate after a 5-minute rest period, with the average of the last two readings being used for analysis. Ambulatory blood pressure monitoring (ABPM) may also be used for a more comprehensive assessment.
-
Efficacy Endpoints: The primary endpoint is typically the change from baseline in mean sitting diastolic and systolic blood pressure.
-
Safety Assessments: Monitoring of adverse events, laboratory parameters (e.g., serum creatinine, potassium), and physical examinations.
Conclusion
Both this compound and Enalapril are effective ACE inhibitors used in the management of hypertension. Enalapril is a well-characterized drug with extensive data supporting its clinical use. While quantitative data for this compound is more limited in the public domain, available evidence suggests it is a potent and long-acting ACE inhibitor. Further head-to-head comparative studies are warranted to fully elucidate the relative therapeutic profiles of these two agents. This guide provides a framework for understanding their comparative pharmacology and outlines the experimental approaches necessary for their continued evaluation.
References
- 1. Efficacy of enalapril in essential hypertension and its comparison with atenolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of mild to moderate hypertension with or without the converting enzyme inhibitor enalapril. Results of a six-month double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of the clinical pharmacology of enalapril - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enalapril, a nonsulfhydryl angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
Selectivity Profiling of Rentiapril Racemate Against Metallopeptidases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity profile of Rentiapril racemate against a panel of metallopeptidases. Due to the limited publicly available data for a comprehensive selectivity screen of Rentiapril, this document focuses on its potent inhibitory activity against Angiotensin-Converting Enzyme (ACE) and draws comparisons with the more extensively studied ACE inhibitors, Captopril and Enalaprilat. The guide is intended to be a resource for researchers in pharmacology and drug development, offering available quantitative data, detailed experimental methodologies, and a visual representation of the experimental workflow.
Executive Summary
Rentiapril is a potent, orally active inhibitor of Angiotensin-Converting Enzyme (ACE), a key zinc-dependent metallopeptidase in the renin-angiotensin system. Specifically, the (2R, 4R)-stereoisomer of Rentiapril (also known as SA-446) has demonstrated high in vitro potency, with reported IC50 values of 6 nM against semi-purified rabbit lung ACE and 28 nM against the contractile response to angiotensin I in isolated guinea pig ileum. Notably, it has been reported to be four to five times more potent than Captopril in in vitro assays.
While Rentiapril's primary target is ACE, the selectivity profile against other metallopeptidases, such as Matrix Metalloproteinases (MMPs), neprilysin (NEP), and aminopeptidase N (APN), is not extensively documented in publicly available literature. This guide compiles the available inhibitory data for Rentiapril and compares it with that of Captopril and Enalaprilat to provide a broader context of ACE inhibitor selectivity.
Comparative Inhibitory Activity
| Compound | Target Enzyme | IC50 (nM) | Kᵢ (nM) | Comments |
| Rentiapril ((2R, 4R)-isomer) | Angiotensin-Converting Enzyme (ACE) | 6 | - | Against semi-purified rabbit lung ACE. |
| Angiotensin-Converting Enzyme (ACE) | 28 | - | Against angiotensin I-induced contraction in isolated guinea pig ileum. | |
| Captopril | Angiotensin-Converting Enzyme (ACE) | - | 1.7 | - |
| Matrix Metalloproteinase-2 (MMP-2) | 30 - 50 | - | ||
| Matrix Metalloproteinase-9 (MMP-9) | 30 - 50 | - | ||
| Enalaprilat | Angiotensin-Converting Enzyme (ACE) | - | 0.2 | |
| Matrix Metalloproteinase-2 (MMP-2) | >10,000 | - | Significantly less potent against MMP-2 compared to ACE. | |
| Matrix Metalloproteinase-9 (MMP-9) | >10,000 | - | Significantly less potent against MMP-9 compared to ACE. |
Data for Rentiapril against MMPs, neprilysin, and aminopeptidase N is not available in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for determining the inhibitory activity of compounds against key metallopeptidases.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
A common method for determining ACE inhibitory activity involves a spectrophotometric assay using the substrate hippuryl-L-histidyl-L-leucine (HHL).
-
Enzyme and Substrate Preparation: A solution of rabbit lung ACE is prepared in a suitable buffer (e.g., 100 mM borate buffer with 300 mM NaCl, pH 8.3). The substrate HHL is also dissolved in the same buffer.
-
Inhibitor Preparation: this compound and comparator compounds are dissolved in an appropriate solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Assay Procedure:
-
The ACE solution is pre-incubated with various concentrations of the inhibitor (or vehicle control) for a defined period (e.g., 15 minutes) at 37°C.
-
The reaction is initiated by adding the HHL substrate to the enzyme-inhibitor mixture.
-
The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at 37°C.
-
The reaction is terminated by the addition of an acid (e.g., 1 M HCl).
-
-
Quantification: The product of the reaction, hippuric acid, is extracted with an organic solvent (e.g., ethyl acetate). The solvent is then evaporated, and the hippuric acid is redissolved in water. The absorbance is measured at 228 nm.
-
Data Analysis: The percent inhibition is calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Matrix Metalloproteinase (MMP) Inhibition Assay
Fluorogenic substrates are commonly used for determining MMP inhibitory activity in a high-throughput format.
-
Enzyme and Substrate Preparation: Recombinant human MMPs (e.g., MMP-1, MMP-2, MMP-9) are activated according to the manufacturer's instructions. A fluorogenic MMP substrate (e.g., a FRET-based peptide) is prepared in an assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5).
-
Inhibitor Preparation: Test compounds are prepared as described for the ACE inhibition assay.
-
Assay Procedure:
-
The activated MMP enzyme is pre-incubated with various concentrations of the inhibitor (or vehicle control) for a specified time (e.g., 30 minutes) at 37°C in a microplate.
-
The reaction is initiated by adding the fluorogenic substrate.
-
-
Measurement: The fluorescence intensity is measured kinetically over a period (e.g., 60 minutes) at the appropriate excitation and emission wavelengths for the specific fluorogenic substrate.
-
Data Analysis: The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time plot. The percent inhibition is calculated, and the IC50 value is determined as described for the ACE assay. To determine the inhibition constant (Kᵢ), the assay is performed at various substrate and inhibitor concentrations, and the data are fitted to the appropriate enzyme inhibition model (e.g., competitive, non-competitive).
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the processes described, the following diagrams are provided in the DOT language for Graphviz.
Independent Verification of Rentiapril Racemate's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of Rentiapril with alternative Angiotensin-Converting Enzyme (ACE) inhibitors, Captopril and Alacepril. The information presented is supported by experimental data from independent studies to aid in research and development decisions.
Executive Summary
Comparison of Biological Effects: Rentiapril vs. Alternatives
The following table summarizes the quantitative data on the biological effects of Rentiapril, Captopril, and Alacepril from comparative studies.
| Parameter | Rentiapril | Captopril | Alacepril | Reference |
| ACE Inhibition | Stronger and more prolonged inhibition than Captopril and Alacepril. | Effective ACE inhibitor. | Effective ACE inhibitor. | [4] |
| Blood Pressure Reduction (Renovascular Hypertension) | More rapid and prolonged reduction in blood pressure. | Significant reduction in blood pressure. | Significant reduction in blood pressure. | [4] |
| Blood Pressure Reduction (Essential Hypertension) | Effective | Effective | Most potent among the three. | [4] |
| Toxicity (No-effect dose in rats, 3-month oral administration) | Male: 125 mg/kg, Female: 30 mg/kg | Not specified in the comparative study | Not specified in the comparative study | [5] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedures discussed, the following diagrams are provided.
References
- 1. Fentiapril | C13H15NO4S2 | CID 71244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Effects of the angiotensin converting enzyme inhibitors captopril, rentiapril, and alacepril in patients with essential and renovascular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicity study of the angiotensin converting enzyme inhibitor rentiapril in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Rentiapril Racemate and Angiotensin II Receptor Blockers in RAAS Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between Rentiapril racemate, an Angiotensin-Converting Enzyme (ACE) inhibitor, and the broader class of Angiotensin II Receptor Blockers (ARBs). The comparison focuses on their respective mechanisms of action, performance data from representative in vitro and in vivo studies, and detailed experimental protocols to support further research.
Introduction: Targeting the Renin-Angiotensin-Aldosterone System (RAAS)
The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. Dysregulation of this system is a key factor in the pathophysiology of hypertension and other cardiovascular diseases. Two of the most successful therapeutic strategies for managing hypertension involve the inhibition of the RAAS pathway using either Angiotensin-Converting Enzyme (ACE) inhibitors or Angiotensin II Receptor Blockers (ARBs).
Rentiapril is a potent ACE inhibitor that competitively binds to and inhibits the angiotensin-converting enzyme, thereby blocking the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II.[1] ARBs, such as Losartan and Valsartan, act further downstream by selectively blocking the binding of angiotensin II to its type 1 (AT1) receptor, thus directly antagonizing its pressor effects.[2] This guide will compare these two distinct mechanisms of RAAS inhibition.
Differentiated Mechanisms of Action
ACE inhibitors and ARBs both ultimately reduce the effects of angiotensin II, but they do so at different points in the RAAS cascade. ACE inhibitors, like Rentiapril, decrease the production of angiotensin II.[1] This not only reduces vasoconstriction and aldosterone secretion but also prevents the breakdown of bradykinin, a vasodilator, which can contribute to both the therapeutic and adverse effects (e.g., dry cough) of this drug class.
In contrast, ARBs selectively block the AT1 receptor, leaving the AT2 receptor unopposed.[2] This leads to more specific inhibition of the primary detrimental effects of angiotensin II, such as vasoconstriction, aldosterone release, and cellular proliferation.[2][3] The diagram below illustrates these distinct points of intervention.
References
Assessing the Binding Specificity of Rentiapril Racemate to Angiotensin-Converting Enzyme
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the binding specificity of Rentiapril to its primary target, Angiotensin-Converting Enzyme (ACE). Due to the limited publicly available data on the binding affinity of the Rentiapril racemate and its individual stereoisomers, this document focuses on the known active stereoisomer, (2R,4R)-Rentiapril (also known as SA446), and compares its activity with other well-established ACE inhibitors.
Executive Summary
Comparison of ACE Inhibitor Binding Affinities
The following table summarizes the in vitro inhibitory potencies (IC50 and Ki values) of the active Rentiapril stereoisomer (SA446) and other commonly prescribed ACE inhibitors against the Angiotensin-Converting Enzyme. Lower values indicate higher binding affinity and greater inhibitory potency.
| Compound | Stereochemistry | IC50 (nM) | Ki (nM) | Target Enzyme Source |
| Rentiapril (SA446) | (2R,4R) | 6 | Not Reported | Rabbit Lung ACE[2] |
| (2R,4R) | 28 | Not Reported | Guinea Pig Ileum (functional assay)[2][3] | |
| Captopril | (S,S) | 20 | 2.0 | Not Specified[2] |
| Enalaprilat | (S,S,S) | 2.4 | Not Reported | Not Specified[2] |
| Lisinopril | (S,S,S) | 1.2 | 51.0 | Not Specified[2] |
Note: Direct comparison of these values should be made with caution due to variations in experimental conditions and enzyme sources across different studies. The provided data for Captopril, Enalaprilat, and Lisinopril are from a single source for consistency. The potency of SA446 was reported to be 4 to 5 times greater than that of captopril in the same study.[2][3]
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the Renin-Angiotensin signaling pathway targeted by Rentiapril and a general workflow for assessing the binding specificity of ACE inhibitors.
Caption: Renin-Angiotensin signaling pathway inhibited by Rentiapril.
Caption: Experimental workflow for assessing binding specificity.
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of binding specificity. Below are representative methodologies for two common techniques used to study the interaction between ACE and its inhibitors.
Radioligand Binding Assay (Competitive Inhibition)
This method measures the ability of a non-labeled compound (e.g., Rentiapril stereoisomers) to compete with a radiolabeled ligand for binding to the target receptor (ACE).
1. Materials:
-
Purified Angiotensin-Converting Enzyme (e.g., from rabbit lung)
-
Radiolabeled ACE inhibitor (e.g., [³H]-Captopril or a custom tritiated ligand)
-
This compound and purified stereoisomers
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 150 mM NaCl and 10 µM ZnCl₂)
-
Wash Buffer (ice-cold Assay Buffer)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
96-well microplates
-
Filtration apparatus
-
Scintillation counter
2. Procedure:
-
Enzyme Preparation: Dilute the purified ACE in Assay Buffer to a concentration that results in specific binding of approximately 10-15% of the total added radioligand.
-
Assay Setup: In a 96-well microplate, add the following to each well in triplicate:
-
Assay Buffer
-
A fixed concentration of the radiolabeled ACE inhibitor (typically at or below its Kd value).
-
A range of concentrations of the unlabeled competitor (this compound or stereoisomers).
-
To determine non-specific binding, add a high concentration of a known ACE inhibitor (e.g., 10 µM Enalaprilat) to a set of wells.
-
To determine total binding, add only the radioligand and Assay Buffer.
-
-
Initiation of Reaction: Add the diluted ACE preparation to each well to start the binding reaction. The final assay volume is typically 200-250 µL.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Termination of Reaction: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters.
-
Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding. Plot the percent specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and an analyte.
1. Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified Angiotensin-Converting Enzyme (ligand)
-
This compound and purified stereoisomers (analytes)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, and ethanolamine)
2. Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified ACE in the immobilization buffer over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without the ligand to account for non-specific binding and bulk refractive index changes.
-
-
Analyte Binding Analysis:
-
Prepare a series of dilutions of the this compound and each stereoisomer in the running buffer.
-
Inject the analyte solutions over the ligand and reference flow cells at a constant flow rate.
-
Monitor the binding response (in Resonance Units, RU) in real-time during the association phase.
-
After the injection, allow the running buffer to flow over the sensor surface to monitor the dissociation phase.
-
-
Regeneration: If necessary, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove the bound analyte from the ligand surface, preparing it for the next injection.
-
Data Analysis:
-
Subtract the reference flow cell data from the ligand flow cell data to obtain the specific binding sensorgrams.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Conclusion
The available data indicates that the (2R,4R)-stereoisomer of Rentiapril (SA446) is a potent inhibitor of Angiotensin-Converting Enzyme, with an in vitro potency that is reportedly higher than that of Captopril.[2][3] However, a comprehensive understanding of the binding specificity of the this compound requires further investigation into the binding affinities of all its stereoisomers. The experimental protocols outlined in this guide provide a framework for conducting such studies, which would be invaluable for a complete assessment of the drug's stereoselective interactions with its target. For drug development professionals, these findings underscore the critical importance of stereochemistry in drug design and the necessity of characterizing the pharmacological activity of individual enantiomers.
References
Rentiapril Enantiomers: A Head-to-Head Comparison of Angiotensin-Converting Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enantiomers of Rentiapril, an angiotensin-converting enzyme (ACE) inhibitor. The objective is to present available experimental data on their relative activities and provide detailed methodologies for the key experiments cited.
Executive Summary
Rentiapril is a potent ACE inhibitor containing two chiral centers, theoretically existing as four stereoisomers. The primary therapeutic activity resides in the (2R, 4R)-enantiomer, also known as SA446. Extensive research has quantified the high inhibitory activity of this enantiomer against ACE. However, publicly available scientific literature does not provide quantitative data on the ACE inhibitory activity of the other enantiomers, including the (2S, 4S) form. This guide, therefore, focuses on the documented activity of the (2R, 4R)-enantiomer while highlighting the data gap for a complete head-to-head comparison.
Quantitative Data on ACE Inhibition
The inhibitory activity of the (2R, 4R)-enantiomer of Rentiapril (SA446) against angiotensin-converting enzyme has been determined in vitro. The following table summarizes the key findings.
| Enantiomer | Target Enzyme | IC50 Value | Reference |
| (2R, 4R)-Rentiapril (SA446) | Semi-purified rabbit lung ACE | 6 nM | [1][2] |
| (2S, 4S)-Rentiapril | Data not available in public literature | - | - |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathway: The Renin-Angiotensin System
Rentiapril exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin System (RAS). This pathway plays a crucial role in regulating blood pressure and fluid balance. The diagram below illustrates the canonical RAS pathway and the point of inhibition by Rentiapril.
Experimental Protocols
The following is a detailed methodology for the in-vitro determination of ACE inhibitory activity, as referenced in the studies on (2R, 4R)-Rentiapril.[1][2]
Objective: To determine the concentration of an inhibitor that results in 50% inhibition of ACE activity (IC50).
Materials:
-
Enzyme: Angiotensin-Converting Enzyme (ACE) from rabbit lung (e.g., Sigma-Aldrich, Cat #A6778).[3]
-
Substrate: Hippuryl-L-Histidyl-L-Leucine (HHL).
-
Buffer: 50 mM HEPES buffer with 300 mM Sodium Chloride, pH 8.3 at 37°C.[4]
-
Inhibitor: (2R, 4R)-Rentiapril (SA446) at various concentrations.
-
Stopping Reagent: 1 M Hydrochloric Acid (HCl).[4]
-
Extraction Solvent: Ethyl Acetate.
-
Spectrophotometer.
Procedure:
-
Enzyme Preparation: Prepare a working solution of ACE from rabbit lung in cold deionized water. The final concentration in the assay should be approximately 0.016 units/ml.[4]
-
Reaction Mixture Preparation: In a series of test tubes, pipette the following:
-
200 µL of 0.3% (w/v) HHL solution in HEPES buffer.[4]
-
Varying concentrations of the Rentiapril enantiomer solution.
-
A control tube with buffer instead of the inhibitor.
-
A blank tube for each concentration with the inhibitor but without the enzyme (add buffer instead).
-
-
Pre-incubation: Equilibrate the reaction mixtures to 37°C for 5-10 minutes.
-
Initiation of Reaction: Add 50 µL of the ACE working solution to each tube (except the blanks) to start the reaction.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Termination of Reaction: Stop the enzymatic reaction by adding 250 µL of 1 M HCl.[4]
-
Extraction of Hippuric Acid: Add 1.5 mL of ethyl acetate to each tube. Vortex vigorously for 60 seconds to extract the hippuric acid produced. Centrifuge the tubes for 2 minutes to separate the phases.[4]
-
Measurement: Carefully transfer 1.0 mL of the upper ethyl acetate layer to a clean cuvette. Evaporate the ethyl acetate. Re-dissolve the hippuric acid residue in a known volume of a suitable solvent (e.g., 1 M NaCl).
-
Data Analysis: Measure the absorbance of the re-dissolved hippuric acid at 228 nm using a spectrophotometer.[4] The percentage of ACE inhibition is calculated using the following formula:
% Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The available experimental data unequivocally demonstrates that the (2R, 4R)-enantiomer of Rentiapril is a highly potent inhibitor of the angiotensin-converting enzyme. Its low nanomolar IC50 value places it among the more effective ACE inhibitors.[1][2] However, the lack of published data on the other enantiomers prevents a direct, quantitative comparison of their relative potencies. Future research characterizing the ACE inhibitory activity of the (2S, 4S) and other potential stereoisomers would be invaluable for a complete understanding of the structure-activity relationship of Rentiapril and could provide further insights into the stereospecific requirements of the ACE active site.
References
- 1. A new potent inhibitor of converting enzyme: (2R,4R)-2-(2-hydroxyphenyl)-3-(3-mercaptopropionyl)-4-thiazolidinecarboxylic acid(SA446) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ACE-inhibitory activity assay: IC50 [protocols.io]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Navigating the Safe Disposal of Rentiapril Racemate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Rentiapril racemate, a potent angiotensin-converting enzyme (ACE) inhibitor. Adherence to these guidelines is essential to mitigate risks to personnel and the environment.
Immediate Safety and Logistical Information
This compound, while a valuable compound in research, possesses a toxicological profile that necessitates careful handling and disposal. Toxicity studies in rats have indicated that high doses can lead to significant health effects, including renal damage[1][2]. Therefore, it is imperative to treat this compound waste with caution.
Core Principles of Disposal:
The disposal of any pharmaceutical waste, including this compound, is governed by stringent regulations to protect public health and the environment[3][4]. The primary regulatory bodies in the United States are the Environmental Protection Agency (EPA), which oversees hazardous waste through the Resource Conservation and Recovery Act (RCRA), and the Drug Enforcement Administration (DEA), which regulates controlled substances[3][4][5].
Key considerations for disposal include:
-
Waste Characterization: Determining whether the waste is hazardous or non-hazardous.
-
Segregation: Properly separating different types of waste.
-
Containment and Labeling: Using appropriate containers and clear labeling.
-
Disposal Pathway: Selecting the correct and compliant disposal method.
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not publicly available, the following table summarizes key toxicity data that informs the need for cautious disposal.
| Parameter | Species | Dose Levels Tested (Oral Administration) | Observed Effects at Higher Doses (500 & 1000 mg/kg) | No-Effect Dose | Reference |
| Toxicity Study | Sprague-Dawley Rats | 0, 30, 125, 500, 1000 mg/kg | Low food consumption, death, bloody feces, anemia, low body weight gain, increased water intake and urine volume, increased serum BUN, decreased erythrocytic parameters, increased kidney weight, renal proximal tubular degeneration, juxtaglomerular cell hyperplasia, interstitial cell infiltration. | Male: 125 mg/kg, Female: 30 mg/kg | [1][2] |
Experimental Protocol: this compound Disposal Procedure
This protocol outlines the step-by-step methodology for the proper disposal of this compound waste generated in a laboratory setting.
1. Waste Characterization and Segregation:
-
Initial Assessment: Due to its toxic potential, treat all this compound waste as potentially hazardous pharmaceutical waste. This includes pure, unused compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions containing the compound.
-
Segregation:
-
Do not mix this compound waste with general laboratory trash or other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Segregate solid waste (e.g., contaminated personal protective equipment (PPE), empty vials) from liquid waste (e.g., unused solutions).
-
2. Containment and Labeling:
-
Solid Waste:
-
Place all solid waste contaminated with this compound into a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical properties of the compound.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, sealed, and leak-proof waste container.
-
The container must be compatible with the solvents used.
-
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity of the waste. Include the date the waste was first added to the container.
-
3. Storage:
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure the storage area is away from general laboratory traffic and incompatible chemicals.
-
Follow the storage temperature guidelines for the pure compound, which is typically -20°C for short-term and -80°C for long-term storage, and protect from light[6][7]. While waste may not require such stringent conditions, it should be stored in a cool, dry place.
4. Disposal:
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. They will have established procedures and licensed waste management vendors.
-
Prohibited Disposal Methods:
-
Recommended Disposal:
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. Toxicity study of the angiotensin converting enzyme inhibitor rentiapril in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. danielshealth.com [danielshealth.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Safeguarding Researchers: A Guide to Personal Protective Equipment for Rentiapril Racemate
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides essential safety and logistical information for the handling and disposal of Rentiapril racemate, a potent angiotensin-converting enzyme (ACE) inhibitor. Adherence to these procedures is critical to ensure personnel safety and prevent contamination. This compound, like other ACE inhibitors, requires careful handling due to its pharmacological activity.
Toxicity Data Summary
A toxicity study in rats provides insight into the potential hazards of Rentiapril. The following table summarizes the key findings from a three-month oral administration study.[1]
| Dosage Level (mg/kg) | Observed Effects in Rats |
| 1000 | Low food consumption, death, bloody feces, anemia, low body weight gain, increased water intake and urine volume, increased serum BUN, decreased erythrocytic parameters, increased kidney weight, proximal tubular degeneration, juxtaglomerular cell hyperplasia, interstitial cell infiltration, gastrointestinal hemorrhagic erosion/ulcer, decreased bone marrow erythropoiesis, hepatocytic vacuolar degeneration.[1] |
| 500 | Low body weight gain, increases in water intake and urine volume, increased serum BUN, decreases in erythrocytic parameters, increased kidney weight, proximal tubular degeneration, juxtaglomerular cell hyperplasia, interstitial cell infiltration.[1] |
| 125 (female) | Mild changes in proximal tubules.[1] |
| 125 (male) | No-effect dose.[1] |
| 30 (female) | No-effect dose.[1] |
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is paramount when handling this compound. The level of protection depends on the specific procedure being performed.
Recommended PPE for Handling this compound:
-
Gloves: Two pairs of powder-free, disposable nitrile or neoprene gloves are recommended when handling hazardous drugs.[2][3] The outer glove should be removed and disposed of in a sealed bag after each task or batch.[3]
-
Gown: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[3]
-
Eye and Face Protection: Safety goggles and a face shield or a full face-piece respirator should be used to protect against splashes and aerosols.[2]
-
Respiratory Protection: For procedures that may generate aerosols or when handling the powder outside of a contained space, a NIOSH-approved respirator (e.g., N95 or higher) is necessary.[4] Surgical masks do not provide adequate respiratory protection from drug exposure.[4]
-
Head and Shoe Covers: Disposable head and shoe covers should be worn to prevent contamination.[2]
Operational and Disposal Plans
A clear, step-by-step plan for handling and disposing of this compound is essential for laboratory safety.
Experimental Workflow: From Receipt to Disposal
The following workflow outlines the critical steps for safely handling this compound in a research setting.
Disposal Plan
All waste contaminated with this compound, including unused compound, solutions, contaminated PPE, and labware, must be disposed of as hazardous chemical waste. Follow all institutional, local, and national regulations for hazardous waste disposal. Use clearly labeled, sealed containers for waste collection.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
